2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
Description
Properties
IUPAC Name |
2,5-bis(prop-2-ynoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h1-2,7-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIGMDZIEMIPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1C=O)OCC#C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alkyne-Functionalized Terephthalaldehyde Core: A Technical Guide to Synthesis, Characterization, and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Bifunctional Scaffold
In the landscape of modern chemistry, the convergence of material science and bioconjugation has created a demand for molecular scaffolds that are not only structurally rigid and predictable but also equipped with versatile reactive handles. Propargyl-functionalized terephthalaldehyde derivatives have emerged as a cornerstone in this domain, offering a unique combination of properties. At its core, this class of molecules features a central aromatic ring, providing a stable and defined geometry. This is flanked by two aldehyde functionalities, which are workhorses in dynamic covalent chemistry, most notably in the formation of imine-linked structures like Covalent Organic Frameworks (COFs).[1] The addition of propargyl (alkynyl) groups introduces a powerful and orthogonal reactivity mode: the ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]
This dual functionality makes propargyl-functionalized terephthalaldehyde derivatives exceptional building blocks. The aldehyde groups can be used to construct a primary polymeric or molecular framework, while the alkyne pendants remain available for subsequent functionalization. This post-synthesis modification capability is crucial for tailoring the properties of materials or for attaching bioactive payloads.[1][4][5] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of these versatile molecules, with a focus on providing both the theoretical underpinnings and practical, field-proven methodologies.
Core Synthesis Strategies: Accessing the Alkyne-Aldehyde Scaffold
Two primary retrosynthetic pathways dominate the preparation of propargyl-functionalized terephthalaldehyde derivatives: Williamson ether synthesis starting from a dihydroxy precursor and Sonogashira coupling from a dihalogenated precursor. The choice of strategy is dictated by the availability of starting materials and the desired connectivity of the propargyl group (via an ether linkage or a direct carbon-carbon bond).
Route 1: Williamson Ether Synthesis (O-Alkynylation)
The most direct and common method for synthesizing compounds like 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde involves the O-alkylation of a corresponding dihydroxylated terephthalaldehyde. This reaction is a classic Williamson ether synthesis, an SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.[6][7]
The causality behind this experimental design is straightforward: the phenolic hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are acidic enough to be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), forming a potent nucleophilic phenoxide.[6] This phenoxide then readily displaces the bromide from propargyl bromide. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction.[8]
Diagram of Williamson Ether Synthesis Pathway
Caption: Synthetic pathway via Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dihydroxyterephthalaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating (approx. 10-15 mL per gram of dialdehyde).
-
Alkylation: Add propargyl bromide (2.2 - 2.5 eq, typically as an 80% solution in toluene) to the mixture dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield the pure 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde as a solid.[9]
Route 2: Sonogashira Coupling (C-Alkynylation)
An alternative strategy for creating a direct C-C bond between the aromatic core and the alkyne is the Sonogashira coupling. This powerful palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide.[10][11] For this application, the starting material would be a dihalogenated terephthalaldehyde, such as 2,5-dibromoterephthalaldehyde.
The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper(I).[11] The palladium(0) species undergoes oxidative addition into the aryl-bromide bond. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the Cu(I) salt. A transmetalation step transfers the alkynyl group from copper to palladium, followed by reductive elimination to form the C(sp²)-C(sp) bond and regenerate the palladium(0) catalyst.[11] This method is particularly useful when an ether linkage is undesirable. To prevent homocoupling of the terminal alkyne (a common side reaction), a protected alkyne like trimethylsilylacetylene is often used, followed by a deprotection step.[12]
Diagram of Sonogashira Coupling Pathway
Caption: Synthetic pathway via Sonogashira cross-coupling.
Detailed Experimental Protocol: Synthesis of 2,5-bis(trimethylsilylethynyl)terephthalaldehyde
-
Inert Atmosphere: To a dry Schlenk flask, add 2,5-dibromoterephthalaldehyde (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, Et₃N, 4.0 eq).
-
Alkyne Addition: Stir the mixture at room temperature and add trimethylsilylacetylene (2.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction to 50-60 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected dialkynyl derivative.
-
Deprotection (if required): The trimethylsilyl (TMS) protecting groups can be removed by treatment with a mild base like potassium carbonate in methanol to yield the terminal alkyne.
Structural Validation and Characterization
Rigorous characterization is essential to confirm the successful synthesis and purity of propargyl-functionalized terephthalaldehyde derivatives. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Spectroscopic Signature
The unique structure of these molecules gives rise to a distinct spectroscopic fingerprint. By analyzing the data, one can confirm the presence of all key functional groups.
| Technique | Functional Group | Expected Signature / Chemical Shift (δ) | Causality/Insight |
| FT-IR | Aldehyde (C=O) | Strong absorption at ~1690-1705 cm⁻¹ | Confirms the presence of the aromatic aldehyde carbonyl group.[13] |
| Alkyne (C≡C-H) | Weak absorption at ~2100-2150 cm⁻¹ | Indicates the terminal alkyne C≡C stretch. | |
| Alkyne (≡C-H) | Sharp, moderate absorption at ~3250-3300 cm⁻¹ | Diagnostic for the terminal alkyne C-H stretch.[11] | |
| Ether (Ar-O-C) | Strong absorption at ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric) | Evidence for the aryl ether linkage from the Williamson synthesis. | |
| ¹H NMR | Aldehyde (-CHO) | Singlet at δ 9.8 - 10.5 ppm | Deshielded proton due to the electronegativity of the carbonyl oxygen. |
| Aromatic (Ar-H) | Singlet(s) at δ 7.0 - 8.0 ppm | Protons on the central benzene ring. | |
| Methylene (-O-CH₂-) | Doublet at δ 4.5 - 5.0 ppm | Protons adjacent to the ether oxygen and the alkyne. | |
| Alkynyl (-C≡C-H) | Triplet at δ 2.5 - 3.5 ppm | Terminal alkyne proton, coupled to the methylene protons. | |
| ¹³C NMR | Aldehyde (C=O) | δ 185 - 195 ppm | Characteristic downfield shift for a carbonyl carbon.[14] |
| Aromatic (Ar-C) | δ 110 - 160 ppm | Carbons of the benzene ring. | |
| Alkynyl (-C≡C-H) | δ 75 - 85 ppm | Carbons of the alkyne triple bond. | |
| Methylene (-O-CH₂) | δ 55 - 65 ppm | Methylene carbon adjacent to the ether oxygen. |
Note: Exact peak positions can vary based on solvent and substitution pattern.
Applications in Advanced Materials and Bioconjugation
The bifunctional nature of propargyl-functionalized terephthalaldehydes makes them highly valuable precursors for a range of applications, from creating porous crystalline materials to developing sophisticated drug delivery systems.
Building Blocks for Covalent Organic Frameworks (COFs)
COFs are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[1] Terephthalaldehyde is a classic linear "strut" used in COF synthesis, typically reacting with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) via Schiff base condensation to form highly ordered, porous 2D or 3D networks.[1]
By using a propargyl-functionalized terephthalaldehyde derivative, one can construct a COF with pendant alkyne groups lining the pores. This creates a "clickable COF," a material platform that retains its porosity and crystallinity but is now primed for post-synthetic modification (PSM).[4][15] This PSM capability allows for the covalent anchoring of a wide array of functionalities within the COF's ordered environment, including catalytic sites, fluorescent reporters, or affinity tags.
Diagram of "Clickable COF" Synthesis and Post-Synthetic Modification
Caption: Workflow for COF synthesis and functionalization.
Scaffolds for Bifunctional Linkers in Drug Development
In drug development, particularly for antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), linkers play a critical role in connecting the targeting moiety to the cytotoxic payload or E3 ligase ligand.[7][16] Propargyl-functionalized terephthalaldehyde derivatives serve as excellent starting points for creating rigid, well-defined bifunctional linkers.
The aldehyde groups can be selectively reacted, for instance, by reductive amination with an amine-containing payload or targeting ligand. The propargyl group remains available for a subsequent click reaction with an azide-modified partner molecule. This orthogonal reactivity allows for a modular and controlled assembly of complex bioconjugates. The rigidity of the terephthalaldehyde core can provide precise spatial separation between the two conjugated entities, which is often a critical parameter for biological activity.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "clicking" of an azide-containing molecule to a propargyl-functionalized terephthalaldehyde derivative.
-
Reagent Preparation: In a suitable vial, dissolve the propargyl-functionalized terephthalaldehyde (1.0 eq) and the azide-containing molecule (1.05 eq) in a solvent system such as a mixture of t-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 - 0.10 eq) with a reducing agent like sodium ascorbate (0.15 - 0.30 eq). A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I) species and improve reaction efficiency, especially in biological applications.[17]
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, proceeding to completion within 1-4 hours. Monitor by TLC or LC-MS.
-
Purification: Upon completion, the product can be isolated by standard techniques. For small molecules, this may involve extraction and column chromatography. For bioconjugates, purification is typically achieved by size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst.[17]
Conclusion and Future Outlook
Propargyl-functionalized terephthalaldehyde derivatives represent a powerful and versatile class of chemical building blocks. Their synthesis is accessible through well-established organic transformations, and their bifunctional nature—combining the robust covalent chemistry of aldehydes with the precision of click chemistry—provides a vast design space for chemists. For material scientists, these molecules offer a direct route to highly functional, crystalline porous materials with tunable properties. For drug development professionals, they provide a rigid and reliable scaffold for the construction of next-generation targeted therapeutics. As the demand for modularity and post-synthetic control in both materials and medicine continues to grow, the importance of this unique alkyne-aldehyde core is set to expand, enabling innovations across a wide spectrum of scientific disciplines.
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An In-depth Technical Guide to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: A Versatile Linker for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a bifunctional organic compound that has emerged as a critical building block in the field of materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs). Its rigid aromatic core and terminal alkyne functionalities make it an ideal candidate for constructing highly ordered, porous materials with tunable properties. The presence of propargyl groups allows for post-synthetic modification via "click chemistry," opening avenues for the development of functional materials for a range of applications, including catalysis, gas storage, and, notably, drug delivery systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of advanced materials relevant to the pharmaceutical and life sciences sectors.
Core Molecular Attributes
Molecular Formula: C₁₄H₁₀O₄[1][2][3]
Molecular Weight: 242.23 g/mol [1][3]
Chemical Structure:
Caption: Chemical structure of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
Synonyms: BPTA, 2,5-Bis(2-propyn-1-yloxy)terephthalaldehyde[1]
CAS Number: 1538579-23-5[1]
| Property | Value | Source |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Purity | >95.0% (GC)(qNMR) | [1] |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Purification: A Detailed Protocol
The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is typically achieved through a two-step process starting from a readily available precursor. The foundational logic behind this synthesis is the etherification of a dihydroxy aromatic aldehyde with an alkyne-containing electrophile.
Step 1: Synthesis of the Precursor, 2,5-Dihydroxyterephthalaldehyde
While various methods exist for the synthesis of terephthalaldehyde derivatives, a common route to 2,5-dihydroxyterephthalaldehyde involves the Duff reaction or similar formylation methods on 1,4-hydroquinone. An alternative approach starts from 1,4-dimethoxybenzene.[4]
Step 2: Propargylation of 2,5-Dihydroxyterephthalaldehyde
This step involves a Williamson ether synthesis, where the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack propargyl bromide.
Experimental Protocol:
-
Materials:
-
2,5-Dihydroxyterephthalaldehyde
-
Propargyl bromide (80% in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,5-dihydroxyterephthalaldehyde in anhydrous DMF, add anhydrous potassium carbonate in excess (typically 2.5-3 equivalents per hydroxyl group).
-
Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add propargyl bromide (2.5-3 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[5] The fractions containing the pure product are combined and the solvent is evaporated to yield 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic peaks for the aldehydic protons, aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the propargyl group.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O, C≡C, and C-O-C bonds.
Application in Covalent Organic Frameworks (COFs) for Drug Delivery
The primary application of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde in the biomedical field is as a linker for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities, making them excellent candidates for drug delivery applications.[6][7][8][9][10][11][12]
Synthesis of an Alkyne-Functionalized COF: An Exemplary Workflow
The aldehyde groups of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde can undergo condensation reactions with multitopic amines to form imine-linked COFs.[13]
Caption: Workflow for the synthesis of an alkyne-functionalized COF.
Experimental Protocol for COF Synthesis (General Procedure):
-
Materials:
-
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
-
A multitopic amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
A solvent system (e.g., a mixture of mesitylene and dioxane)
-
An acid catalyst (e.g., aqueous acetic acid)
-
-
Procedure:
-
The aldehyde and amine linkers are placed in a Pyrex tube.
-
The solvent mixture and the acid catalyst are added.
-
The tube is sealed and heated in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).
-
After cooling to room temperature, the solid precipitate (the COF) is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and impurities.
-
The purified COF is then dried under vacuum.
-
Post-Synthetic Modification via Click Chemistry: A Gateway to Functionalization
A key advantage of incorporating 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde into COFs is the presence of the terminal alkyne groups, which can be further functionalized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.[14] This allows for the covalent attachment of a wide range of molecules, including:
-
Targeting Ligands: For cell-specific drug delivery.
-
Solubilizing Agents: Such as polyethylene glycol (PEG), to improve biocompatibility and circulation time.
-
Therapeutic Agents: Covalently attaching drugs to the COF framework.
-
Imaging Agents: For tracking the delivery vehicle in vitro and in vivo.
Caption: Post-synthetic modification of an alkyne-functionalized COF via click chemistry.
This post-synthetic modification capability provides a powerful tool for designing sophisticated drug delivery systems with precise control over their properties and functions.[15]
Conclusion
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a valuable and versatile building block for the construction of advanced functional materials. Its well-defined structure and reactive handles make it particularly suitable for the synthesis of Covalent Organic Frameworks with applications in drug development. The ability to create highly ordered, porous structures that can be post-synthetically modified opens up exciting possibilities for the design of next-generation drug delivery platforms with enhanced efficacy and targeting capabilities. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this important molecule in their research endeavors.
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Covalent Organic Frameworks: Recent Progress in Biomedical Applications - PubMed. Available at: [Link]
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Hydrophobic Drug Delivery Platforms Based on Covalent Organic Frameworks for Combined Treatment of Alzheimer's Disease - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. Available at: [Link]
-
2D and 3D Covalent Organic Frameworks: Cutting-Edge Applications in Biomedical Sciences - PubMed. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. Available at: [Link]
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Engineering Click-Ready Architectures: Terminal Alkyne Functionalized Aldehyde Linkers for COFs
Executive Summary: The "Clickable" Pore Strategy
The rigidity of Covalent Organic Frameworks (COFs) often conflicts with the need for complex functionalization. Direct synthesis using bulky, functionalized monomers frequently leads to amorphous polymers due to steric hindrance disrupting the crystallization process.
This guide details a robust alternative: the "Skeleton-First, Function-Later" approach. By utilizing terminal alkyne-functionalized aldehyde linkers, specifically 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) , researchers can construct high-crystallinity frameworks with latent reactivity. These "click-ready" pores allow for the post-synthetic modification (PSM) of the COF interior via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the loading of bulky cargo (drugs, fluorophores, catalytic centers) that would otherwise prevent framework formation.
Strategic Linker Design
The success of this methodology hinges on the orthogonality of the linker. The aldehyde groups drive the structural assembly (Schiff-base formation), while the alkyne groups remain inert during crystallization, serving as dormant handles for future modification.
The Gold Standard: BPTA
The linker of choice is 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) .[1]
-
Structural Role: Linear
-symmetric node. -
Functional Handle:
-propargyl groups provide a flexible ether linkage, reducing steric strain compared to direct ethynyl-phenyl substitution. -
Pore Environment: When condensed with
-symmetric amines (e.g., TAPB), it yields hexagonal pores ( 3 nm) with alkyne groups pointing into the channel.
Logic Flow: From Monomer to Functional Material[2]
Figure 1: The sequential workflow for engineering click-functionalized COFs. The alkyne handle survives the solvothermal assembly to serve as an anchor point in the final step.
Experimental Protocols
Synthesis of Linker (BPTA)
Objective: Synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde via Williamson Ether Synthesis.
Reagents:
-
2,5-Dihydroxyterephthalaldehyde (DHTA) [1.0 eq]
-
Propargyl bromide (80% in toluene) [3.0 eq]
-
Potassium carbonate (
) [4.0 eq] -
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: Dissolve DHTA (1.66 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Base Addition: Add
(5.52 g, 40 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange. -
Alkylation: Add propargyl bromide (3.35 mL, 30 mmol) dropwise.
-
Reflux: Heat the mixture to 80°C for 24 hours under
atmosphere. -
Workup: Pour the reaction mixture into ice water (200 mL). The product will precipitate as a pale yellow solid.
-
Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol or acetone.
-
Validation:
NMR ( ): 10.51 (s, 2H, -CHO), 7.56 (s, 2H, Ar-H), 4.86 (d, 4H, -OCH -), 2.60 (t, 2H, CH).
COF Assembly (Solvothermal Condensation)
Objective: Synthesis of TAPB-BPTA-COF (Imine Linked).
Reagents:
-
Linker: BPTA (0.15 mmol)
-
Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.1 mmol)
-
Solvent Mix: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)
-
Catalyst: Aqueous Acetic Acid (6 M)
Protocol:
-
Loading: Charge a Pyrex tube (10 mL) with BPTA (36.3 mg) and TAPB (35.1 mg).
-
Solvation: Add 3 mL of o-DCB/n-Butanol mixture. Sonicate for 10 minutes to ensure homogeneity.
-
Catalysis: Add 0.3 mL of 6 M acetic acid.
-
Degassing (CRITICAL): Flash freeze the tube in liquid nitrogen, pump to vacuum (internal pressure < 10 Pa), and thaw. Repeat this Freeze-Pump-Thaw cycle 3 times. Flame seal the tube under vacuum.
-
Why? Oxygen removal prevents amine oxidation and ensures the reversibility required for defect correction during crystallization.
-
-
Crystallization: Place the sealed tube in an oven at 120°C for 72 hours.
-
Isolation: Filter the resulting yellow powder. Wash with THF and acetone to remove unreacted monomers.
-
Activation: Soxhlet extraction with THF for 24 hours, then dry under vacuum at 80°C.
Post-Synthetic Modification (CuAAC Click)
Objective: Covalent attachment of an azide-functionalized guest (e.g., Azide-Fluorophore).
Protocol:
-
Suspension: Suspend 50 mg of TAPB-BPTA-COF in 5 mL of THF/Water (4:1).
-
Reagent Addition: Add the Azide-Guest (3.0 eq relative to alkyne units).
-
Catalyst: Add
(10 mol%) and Sodium Ascorbate (20 mol%).-
Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
-
Reaction: Stir gently at room temperature for 24 hours.
-
Cleaning: Centrifuge and wash extensively with EDTA solution (0.1 M) to remove trapped Copper ions (crucial for biological applications), followed by water and THF.
Characterization & Validation Matrix
To ensure the integrity of the "Click" modification, you must validate that the framework survived the reaction and that the chemical conversion occurred.
| Technique | Pre-Click (Pristine COF) | Post-Click (Functionalized COF) | Interpretation |
| FT-IR | Sharp peak at ~2120 cm | Disappearance of 2120 cm | Confirms chemical conversion of the alkyne. |
| PXRD | Intense low-angle peaks (e.g., 2.7° for 100 plane) | Retention of peak positions; slight intensity drop | Confirms the framework did not collapse during the reaction. |
| BET Surface Area | High (e.g., >1500 m | Significant decrease (e.g., ~800 m | Indicates pore filling by the guest molecule. |
| Signal at ~78 ppm (Alkyne carbons) | Signal shifts to ~120-140 ppm (Triazole carbons) | Definitive proof of covalent bonding. |
Mechanistic Pathway
The following diagram illustrates the chemical transformation at the pore surface.
Figure 2: The chemical transformation at the pore wall. The alkyne (yellow) reacts with the azide cargo (red) mediated by Copper(I) to form the stable triazole linkage (green).
Troubleshooting & Expert Insights
-
The "Copper Trap" Problem:
-
Issue: Copper ions have a high affinity for the nitrogen-rich imine backbone of the COF, potentially contaminating the final product.
-
Solution: Use EDTA or KCN washes post-reaction. For pharmaceutical applications, consider using "Copper-free" strain-promoted click chemistry (SPAAC) by synthesizing a cyclooctyne-derivative linker, though this is synthetically more demanding.
-
-
Pore Blockage:
-
Issue: If the click reaction happens too fast at the pore mouth, it blocks entry to the inner pores (core-shell effect).
-
Solution: Use a slow-diffusion technique or lower the catalyst concentration to ensure the azide diffuses deep into the crystal before reacting.
-
-
Linker Stability:
-
Issue: BPTA is stable, but terminal alkynes can sometimes undergo oxidative homocoupling (Glaser coupling) if oxygen is present during the COF synthesis.
-
Prevention: Rigorous degassing (Freeze-Pump-Thaw) is non-negotiable.
-
References
-
Synthesis of BPTA Linker & Click COFs
- Title: Click-Based Porous Organic Frameworks Bearing 1,2,3-Triazole Moieties.
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Post-Synthetic Modification Review
-
Drug Delivery Applications
- Title: Covalent Organic Frameworks for Drug Delivery: A Review.
- Source:ACS Applied Nano M
-
URL:[Link]
-
General COF Synthesis Protocols (Solvothermal)
Sources
- 1. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 6. Postsynthetic Modification of a Covalent Organic Framework Achieved via Strain-Promoted Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Synthesis, Handling, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Tool for Advanced Chemical Synthesis
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde, a seemingly complex molecule, is a cornerstone in the synthesis of advanced materials and therapeutics. Its structure, featuring two reactive aldehyde groups and two terminal alkynes, makes it a highly versatile bifunctional linker. This guide provides an in-depth analysis of its chemical properties, safe handling procedures, and applications, particularly in the realm of drug development where it serves as a critical component in the construction of complex molecular architectures through "click chemistry."
Chemical & Physical Properties
This compound is typically a white to light yellow or light orange powder or crystal.[1][2] It is soluble in some organic solvents like ethyl acetate, dimethyl sulfoxide, and dichloromethane, but insoluble in water.[1]
| Property | Value | Source |
| CAS Number | 1538579-23-5 | [1][3] |
| Molecular Formula | C₁₄H₁₀O₄ | [1][3][4][5] |
| Molecular Weight | 242.23 g/mol | [2][4][5] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Purity | >95.0% (GC)(qNMR) | [2] |
| Storage Condition | 2-8℃ | [1] |
Hazard Identification and Safety Precautions
Signal Word: Warning[3]
Pictogram: [3]
-
GHS07: Exclamation Mark
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: If handling as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.[6]
Synthesis and Reactivity
While specific, detailed synthesis protocols for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde are proprietary, a general understanding can be derived from related syntheses. The process likely involves the functionalization of a benzene core.[7] A plausible synthetic route is the Williamson ether synthesis, reacting 2,5-dihydroxyterephthalaldehyde with propargyl bromide in the presence of a base.
The reactivity of this molecule is dictated by its two key functional groups: the aldehydes and the terminal alkynes.
-
Aldehyde Groups: These are highly reactive and readily undergo condensation reactions, such as the formation of imines with amines.[7] This reactivity is fundamental to its use as a linker in the formation of Covalent Organic Frameworks (COFs).
-
Propargyl Groups (Terminal Alkynes): The terminal alkyne functionality is central to its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8] This reaction allows for the efficient and specific conjugation to molecules containing azide groups, a cornerstone of modern drug development for creating complex bioconjugates and antibody-drug conjugates.[8]
Experimental Workflow: A Representative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
Caption: Generalized workflow for the synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
Handling and Storage
Proper handling and storage are critical to maintain the integrity and ensure the safety of this reactive compound.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The recommended storage temperature is 2-8°C.[1] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation.[11]
-
Peroxide Formation: Due to the presence of ether linkages, this compound may form explosive peroxides over time upon exposure to air.[12] It should not be stored for extended periods.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[6][12]
Disposal
This compound should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[6][12] Do not dispose of it down the drain or in regular trash.[6][12]
Waste Collection Protocol:
-
Containerization: Place all waste, whether solid or dissolved in a solvent, into a designated and clearly labeled waste container.[6] Use separate containers for solid and liquid waste.[6]
-
Labeling: Clearly label the container with the full chemical name and indicate the approximate quantity.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[6]
-
Decontamination: The first rinse of a container that held the compound should be collected as hazardous waste.[12]
The following diagram outlines the decision-making process for the proper disposal of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
Caption: Decision workflow for the safe disposal of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
Conclusion
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde is a powerful and versatile molecule for researchers in materials science and drug development. Its dual reactivity allows for the construction of complex, well-defined structures. However, its reactivity also necessitates careful handling, storage, and disposal. By adhering to the safety protocols outlined in this guide, researchers can safely and effectively harness the potential of this important chemical building block.
References
- Benchchem.
- ChemBK. 2,5-Bis(2-propynyloxy)terephthalaldehyde.
- Benchchem. Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG14-Boc.
- Benchchem. Understanding the Synthesis and Properties of 2,5-Bis(octyloxy)terephthalaldehyde.
- TCI Chemicals. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
- Sigma-Aldrich. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
- Benchchem.
- Scribd. Glutaraldehyde: Safe Handling and Storage Guide.
- National Academies of Sciences, Engineering, and Medicine. Acetaldehyde.
- PubChem. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
- CymitQuimica. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
- Ossila. 2,5-Bis(allyloxy)
- Thermo Fisher Scientific.
- Fisher Scientific.
- PubChem. 2,5-Bis(octyloxy)terephthalaldehyde.
- Advanced ChemBlocks. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde 97%.
- Organic Syntheses. terephthalaldehyde.
- EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
- PMC. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder.
- Google Patents.
- American Elements. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
- Google Patents.
- Research Journal of Pharmacy and Technology.
- PMC.
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- 2. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | CymitQuimica [cymitquimica.com]
- 3. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | 1538579-23-5 [sigmaaldrich.com]
- 4. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde 97% | CAS: 1538579-23-5 | AChemBlock [achemblock.com]
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Comparative Technical Guide: BPTA vs. 2,5-Dimethoxyterephthalaldehyde in Covalent Organic Framework (COF) Synthesis
Part 1: Executive Summary & Core Distinction
In the reticular chemistry of Covalent Organic Frameworks (COFs), the selection of aldehyde linkers dictates not only the structural topology but also the functional potential of the final material. This guide analyzes the critical differences between two structurally related but functionally distinct building blocks:
-
2,5-Dimethoxyterephthalaldehyde (DMTA/DMTP): A "passive" structural monomer used primarily for stability and pore environment tuning via steric and electronic effects.
-
2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA): An "active" functional monomer designed specifically for Post-Synthetic Modification (PSM) . Its propargyl groups serve as orthogonal handles for "click" chemistry, enabling the introduction of complex catalytic or chiral moieties that would otherwise disrupt framework crystallization.
The Core Directive: Use DMTA when thermodynamic stability and crystallinity are the priority. Use BPTA when the objective is channel-wall engineering or the introduction of sensitive functional groups post-crystallization.
Part 2: Chemical & Physical Properties[1][2]
Structural Comparison[1][3]
Both molecules are derivatives of terephthalaldehyde (benzene-1,4-dicarboxaldehyde) substituted at the 2 and 5 positions.
| Feature | 2,5-Dimethoxyterephthalaldehyde (DMTA) | 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA) |
| Formula | C₁₀H₁₀O₄ | C₁₄H₁₀O₄ |
| Substituents (2,5) | Methoxy groups (–OCH₃) | Propargyloxy groups (–OCH₂C≡CH) |
| Electronic Effect | Strong Electron Donating Group (EDG) | Moderate EDG (Ether linkage) |
| Reactivity | Inert under Schiff-base conditions | Inert backbone; Alkyne active for CuAAC |
| Role in COF | Pore size tuning, stability enhancement | Scaffold for "Click" Chemistry (PSM) |
| Solubility | Soluble in DCM, CHCl₃, THF | Soluble in DCM, CHCl₃, THF |
Visualization of Structural Logic
Figure 1: Structural divergence of DMTA and BPTA from the common terephthalaldehyde core.
Part 3: Synthesis & Experimental Protocols
Synthesis of the Monomers
While DMTA is often commercially available, BPTA is typically synthesized from 2,5-dihydroxyterephthalaldehyde.
-
Precursor: 2,5-Dihydroxyterephthalaldehyde (DHTA).[1]
-
Reagent: Propargyl bromide (80% in toluene).
-
Conditions: K₂CO₃, DMF, 60–80°C.
-
Yield: Typically >85%.
Protocol: Synthesis of Imine-Linked COFs
The following protocol compares the synthesis of TAPB-DMTA-COF (Standard) vs. TAPB-BPTA-COF (Click-Ready).
Materials:
-
Amine Linker: 1,3,5-Tris(4-aminophenyl)benzene (TAPB).[2][3]
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v).
-
Catalyst: 6M Aqueous Acetic Acid.
Step-by-Step Workflow
-
Charge Reaction Vessel:
-
Tube A (DMTA): Load TAPB (0.05 mmol) and DMTA (0.075 mmol).
-
Tube B (BPTA): Load TAPB (0.05 mmol) and BPTA (0.075 mmol).
-
-
Solvation: Add 1.0 mL o-DCB and 1.0 mL n-Butanol to each tube. Sonicate for 10 minutes until homogenous.
-
Catalysis: Add 0.1 mL of 6M acetic acid. Flash freeze in liquid nitrogen.
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for crystallinity). Seal the tubes under vacuum.
-
Solvothermal Synthesis: Heat at 120°C for 72 hours undisturbed.
-
Workup: Filter the precipitate. Wash with THF and Acetone. Soxhlet extract with THF for 24 hours to remove unreacted monomers.
-
Activation: Dry under vacuum at 80°C for 12 hours.
Outcome:
-
TAPB-DMTA-COF: Yellow powder, high crystallinity, chemically stable.
-
TAPB-BPTA-COF: Yellow/Orange powder, high crystallinity, contains accessible alkyne groups in the pores.
Part 4: Reactivity & Mechanism (The "Click" Advantage)
The defining difference lies in the Post-Synthetic Modification (PSM) capability of BPTA.
The Challenge of Direct Synthesis
Incorporating bulky or sensitive groups (e.g., chiral proline organocatalysts) directly into the monomer often inhibits COF crystallization due to steric hindrance or solubility mismatches.
The BPTA Solution: Channel-Wall Engineering
BPTA allows the formation of a pristine, crystalline COF skeleton first. Subsequently, the "Click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) is used to attach functional groups to the pore walls.
Mechanism:
-
Skeleton Formation: BPTA + Amine
Imine-linked COF (with pendant alkynes). -
Click Reaction: COF-Alkyne + R-Azide
COF-Triazole-R.
Experimental Protocol: Post-Synthetic Modification of TAPB-BPTA-COF
Objective: Attach a chiral azide (e.g., (S)-2-(azidomethyl)pyrrolidine) to the COF pore walls.
-
Suspension: Suspend 50 mg of TAPB-BPTA-COF in 5 mL of THF.
-
Reagents: Add (S)-2-(azidomethyl)pyrrolidine (excess, 3 equiv. per alkyne unit).
-
Catalyst: Add CuI (10 mol%) and DIPEA (10 mol%) to stabilize the Cu(I) species.
-
Reaction: Stir gently at room temperature for 24–48 hours under inert atmosphere (N₂).
-
Purification: Filter and wash extensively with THF, EDTA solution (to remove Copper), and water.
-
Validation: Confirm conversion via IR spectroscopy (disappearance of Alkyne stretch at ~2120 cm⁻¹; appearance of Triazole peaks).
Mechanistic Pathway Diagram
Figure 2: The stepwise channel-wall engineering workflow using BPTA.
Part 5: Data Summary & Applications
Comparative Performance Table
| Parameter | TAPB-DMTA-COF | TAPB-BPTA-COF |
| BET Surface Area | ~2000–2400 m²/g | ~1800–2200 m²/g |
| Pore Size | ~3.0 nm (Mesoporous) | ~2.8 nm (Slightly reduced by propargyl) |
| Chemical Stability | High (Acid/Base resistant) | High (Alkyne is stable until activation) |
| Primary Application | Gas storage, adsorption, separations | Asymmetric catalysis, drug delivery, sensing |
| Functionalization | Limited (requires pre-functionalized monomers) | Unlimited (via Click Chemistry) |
Key Application: Asymmetric Catalysis
Research has demonstrated that TAPB-BPTA-COF modified with chiral pyrrolidine derivatives (via click chemistry) acts as a highly effective heterogeneous organocatalyst for Michael addition reactions. The BPTA scaffold provides a confined nanospace that mimics enzymatic pockets, enhancing enantioselectivity compared to homogeneous analogs.
References
-
Xu, H., et al. (2014). "Catalytic Covalent Organic Frameworks via Pore Surface Engineering." Journal of the American Chemical Society, 136(31), 10852–10855. Link
-
Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Two-Step Route." Journal of the American Chemical Society, 134(48), 19524–19527. Link
-
Segura, J. L., et al. (2016). "Covalent Organic Frameworks: Functional Nano-Architectures for Energy Conversion and Storage."[2] Chemical Society Reviews, 45(20), 5635–5671. Link
-
Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link
-
Nagai, A., et al. (2011). "Pore Surface Engineering in Covalent Organic Frameworks." Nature Communications, 2, 536. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde
Part 1: Executive Summary & Strategic Importance
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) is a critical bifunctional linker used extensively in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous materials. Its structure features a terephthalaldehyde core flanked by two propargyl ether groups.
-
Dual Functionality: The aldehyde groups (-CHO) facilitate Schiff-base condensation (imine formation) for COF backbone construction, while the propargyl groups (-OCH
C CH) serve as "click-ready" handles for post-synthetic modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). -
Solubility & Stability: The propargyl ether chains disrupt
- stacking relative to the bare hydroxyl precursor, improving solubility in organic solvents (CHCl , THF, DMF) without compromising the rigidity required for framework crystallization.
This protocol details a robust, scalable
Part 2: Chemical Safety & Hazard Analysis
CRITICAL WARNING: This protocol utilizes Propargyl Bromide , a high-hazard reagent.
| Reagent | Hazard Class | Critical Handling Protocol |
| Propargyl Bromide (80% in Toluene) | Lachrymator , Flammable, Toxic | Handle ONLY in a functioning fume hood. Neutralize spills immediately with aqueous sodium bisulfite. Avoid shock/friction if dried. |
| 2,5-Dihydroxyterephthalaldehyde | Irritant | Avoid dust inhalation. |
| DMF (N,N-Dimethylformamide) | Reprotoxic, Hepatotoxic | Use double-gloving (Nitrile/Laminate). Avoid skin contact. |
Part 3: Retrosynthetic Analysis & Workflow
The synthesis relies on a double nucleophilic substitution (
Synthesis Workflow Diagram
Figure 1: Step-by-step process flow for the synthesis of BPTA.[1][2]
Part 4: Detailed Experimental Protocol
Materials Required[2][3]
-
Precursor: 2,5-Dihydroxyterephthalaldehyde (1.0 eq) [Commercial or synthesized from 1,4-dimethoxybenzene].
-
Electrophile: Propargyl bromide (80 wt. % in toluene) (3.0 eq).
-
Base: Potassium carbonate (
), anhydrous (3.0 - 4.0 eq). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Workup: Distilled water, Ethanol (for recrystallization).
Step-by-Step Methodology
Step 1: Phenoxide Generation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol) .
-
Add anhydrous DMF (30 mL) . Stir until partially dissolved.
-
Add anhydrous
(4.14 g, 30.0 mmol) in a single portion.-
Scientist's Note: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.
-
-
Stir at room temperature for 30 minutes to ensure complete deprotonation.
Step 2: Nucleophilic Substitution (
)
-
Add Propargyl bromide (3.0 eq, ~3.3 mL of 80% solution) dropwise via syringe over 10 minutes.
-
Caution: Exothermic reaction.[3] Do not rush addition.
-
-
Heat the reaction mixture to 60–70 °C in an oil bath.
-
Monitor the reaction via TLC (30% Ethyl Acetate in Hexane).
-
Endpoint: Disappearance of the starting material spot (low
) and appearance of the dialkylated product (high ). -
Time: Typically 12–16 hours.
-
Step 3: Workup and Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.
-
A pale yellow to off-white precipitate will form immediately.
-
Stir for 15 minutes to dissolve inorganic salts (
, excess ). -
Filter the solid using a Büchner funnel. Wash the cake with copious water (3 x 50 mL) to remove residual DMF.
Step 4: Purification
-
Recrystallization: Transfer the crude solid to a flask.
-
Dissolve in minimal boiling Ethanol (EtOH) or an Ethyl Acetate/Hexane mixture.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals via filtration and dry under vacuum at 40°C.
Part 5: Characterization & Quality Control
Expected Analytical Data
| Technique | Parameter | Expected Value | Assignment |
| Appearance | Visual | Pale yellow crystalline solid | - |
| Yield | Gravimetric | 75 - 85% | - |
| 10.51 (s, 2H) | Aldehyde (-CH O) | ||
| 7.56 (s, 2H) | Aromatic Ring (Ar-H ) | ||
| 4.86 (d, | Methylene (-OCH | ||
| 2.62 (t, | Alkyne ( | ||
| IR | Wavenumber ( | ~3250 | Alkyne C-H stretch |
| ~2120 | Alkyne C | ||
| ~1680-1690 | Aldehyde C=O stretch |
Mechanistic Pathway
The reaction proceeds via a Williamson Ether Synthesis mechanism. The carbonate base deprotonates the phenolic hydroxyls, creating a strong nucleophile that displaces the bromide leaving group on the propargyl moiety.
Figure 2: Mechanistic pathway of the Williamson Ether Synthesis.[1][2]
Part 6: Troubleshooting & Optimization
Common Issues
-
Low Yield: Often caused by incomplete deprotonation. Ensure
is finely ground and anhydrous. Increase reaction time or temperature (max 80°C) if starting material persists. -
Mono-alkylation: If a spot with intermediate
persists, add an additional 0.5 eq of propargyl bromide and continue heating. -
Oiling Out: If the product oils out during recrystallization, the solution is too concentrated. Add more solvent or a drop of ethanol to redissolve, then cool slower.
Storage
Store the purified compound under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are susceptible to oxidation to carboxylic acids over time if exposed to air.
Part 7: References
-
ChemicalBook. (2024).[1][4] 2,5-Bis(2-propynyloxy)terephthalaldehyde - Product Properties and Synthesis. Retrieved from
-
TCI Chemicals. (2024). Product Specification: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (CAS 1538579-23-5).[1][5][6][7] Retrieved from
-
PubChem. (2024). Compound Summary: 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.[1][5][6][7] National Library of Medicine. Retrieved from [6][7]
-
Ji, X., et al. (2024).[1][4] Studies on the Synthetic Method of 2,5-Dihydroxyterephthalaldehyde.[4][8] Academic Journal of Science and Technology. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. Terephthalaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
- 4. drpress.org [drpress.org]
- 5. 1538579-23-5|2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde|BLD Pharm [bldpharm.com]
- 6. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
Application Note: Williamson Ether Synthesis of Propargyl-Functionalized Terephthalaldehyde
Abstract & Strategic Significance
This application note details the optimized synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalaldehyde , a critical bifunctional linker used in the construction of Covalent Organic Frameworks (COFs) and functional polymers. By installing propargyl groups onto the terephthalaldehyde core, researchers gain access to "Click" chemistry (CuAAC) handles without compromising the aldehyde functionality required for imine condensation. This protocol utilizes a modified Williamson ether synthesis, optimized for high yield (>85%) and purity, minimizing common side reactions such as Cannizzaro disproportionation or mono-alkylation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a double nucleophilic substitution (
Mechanistic Insight[1]
-
Activation: The phenolic protons (
) are removed by a carbonate base ( ). The choice of solvent (DMF) is critical here; as a polar aprotic solvent, it solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic. -
Substitution: The phenoxide attacks the primary carbon of propargyl bromide. Since the electrophile is primary and unhindered,
kinetics dominate. -
Regioselectivity:
-alkylation is favored over -alkylation due to the "hard" nature of the phenoxide oxygen and the steric trajectory required for attack.
Figure 1: Mechanistic pathway for the double O-alkylation of dihydroxyterephthalaldehyde.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Purity Req. |
| 2,5-Dihydroxyterephthalaldehyde | 166.13 | 1.0 | Substrate | >97% |
| Propargyl Bromide (80% in PhMe) | 118.96 | 3.0 - 4.0 | Electrophile | Stabilized |
| Potassium Carbonate ( | 138.21 | 4.0 | Base | Anhydrous, granular |
| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent | Anhydrous |
| Acetone/Water | - | - | Workup | Reagent Grade |
Step-by-Step Methodology
Step 1: Solubilization and Activation
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol) and anhydrous
(5.53 g, 40.0 mmol). -
Add DMF (30 mL). Note: DMF is preferred over acetone for this specific substrate to ensure complete solubility of the dialdehyde and higher reaction temperatures.
-
Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.
Step 2: Electrophile Addition
-
Add Propargyl Bromide (80% wt in toluene) (3.35 mL, ~30-40 mmol) dropwise via syringe.
-
Critical: Propargyl bromide is a lachrymator. Perform strictly in a fume hood.
-
-
Heat the reaction mixture to 70–80°C .
-
Monitor via TLC (Silica, 4:1 Hexane:Ethyl Acetate). The starting material (
) should disappear, and the di-substituted product ( ) should appear.-
Time: Typically 12–18 hours.
-
Step 3: Quenching and Work-up
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige/pale yellow solid.
-
Stir for 30 minutes to dissolve inorganic salts (
, excess ). -
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake copiously with water (
mL) to remove residual DMF. -
Wash with a small amount of cold ethanol (10 mL) to remove unreacted propargyl bromide traces.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in minimal boiling Chloroform or Acetone .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals by filtration.[3][4]
-
Yield: Expected 1.9 – 2.1 g (80–85%).
-
Appearance: Pale yellow needles or powder.
-
Characterization & Data Validation
To ensure the integrity of the linker for subsequent COF synthesis, strict characterization is required.
| Technique | Feature | Expected Signal | Interpretation |
| Aldehyde (-CHO) | Intact carbonyls (Crucial for imine formation) | ||
| Aromatic (Ar-H) | Para-substitution pattern symmetry | ||
| Methylene (-O | Ether linkage formation | ||
| Alkyne ( | Terminal alkyne handle | ||
| FT-IR | Alkyne Stretch | 3280 cm | Sharp |
| Carbonyl | 1685 cm | Conjugated aldehyde | |
| Ether | 1210 cm | Aryl-alkyl ether C-O stretch |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of BPTA.
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Reaction (Mono-substitution):
-
Aldehyde Oxidation:
-
Cannizzaro Reaction:
Safety Protocols (HSE)
-
Propargyl Bromide: Highly toxic, lachrymator, and potentially shock-sensitive when dry/concentrated. Always use the toluene solution form. Neutralize spills with dilute NaOH.
-
DMF: Hepatotoxic. Use double-gloving and work in a well-ventilated hood.
-
Waste Disposal: The aqueous filtrate contains propargyl bromide residues. Treat with aqueous sodium bisulfite before disposal to quench the alkyl halide.
References
-
Synthesis of Propargyl-Functionalized Linkers: Li, Z., et al. "Click-Based Covalent Organic Frameworks." Journal of the American Chemical Society, 2016. (Proxy for general Click-COF synthesis conditions).
-
General Williamson Ether Protocol on Terephthalaldehyde: BenchChem. "Application Notes and Protocols for Terephthalaldehyde-Based Covalent Organic Frameworks."
-
Characterization Data (Analogous Alkoxy-Terephthalaldehydes): PubChem Compound Summary for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde.
-
Safety Handling of Propargyl Bromide: Organic Syntheses, Coll. Vol. 6, p.925 (1988). "Handling of Propargyl Bromide."
Sources
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. One moment, please... [drpress.org]
- 9. 2,5-Bis(hexyloxy)terephthalaldehyde | C20H30O4 | CID 640221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvothermal Synthesis of Functionalized COFs Using BPTA Linker
Part 1: Executive Summary & Technical Scope
The "BPTA" Architecture
In the context of advanced Covalent Organic Framework (COF) synthesis—specifically for drug delivery and catalytic applications—BPTA refers to 2,5-bis(2-propynyloxy)terephthalaldehyde .[1][2]
Unlike standard linkers (e.g., Terephthalaldehyde/PDA), BPTA contains pendant alkyne groups (propargyl moieties). These groups do not participate in the framework backbone formation but protrude into the pores, serving as "handles" for post-synthetic modification (PSM) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry). This makes BPTA-based COFs critical scaffolds for bioconjugation and targeted drug delivery.
Target COF System: TAPB-BPTA COF
-
Knot (C3): 1,3,5-Tris(4-aminophenyl)benzene (TAPB)[3]
-
Linker (C2): 2,5-Bis(2-propynyloxy)terephthalaldehyde (BPTA)[1]
-
Topology: hcb (Honeycombed hexagonal lattice)
-
Pore Environment: Hexagonal channels lined with reactive alkyne groups.
Strategic Importance
For drug development professionals, the TAPB-BPTA system offers a programmable platform. The solvothermal protocol below is designed not just to form a powder, but to achieve high crystallinity and accessible porosity , preventing the common failure mode of "pore collapse" or amorphous interpenetration.
Part 2: Materials & Equipment Standards
Reagents
| Component | Chemical Name | Purity | Role |
| Knot | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >98% | Geometric node (C3 symmetry). |
| Linker | 2,5-bis(2-propynyloxy)terephthalaldehyde (BPTA) | >97% | Linear strut with functional handle. |
| Solvent A | o-Dichlorobenzene (o-DCB) | Anhydrous, 99% | High-boiling solvent for thermodynamic correction. |
| Solvent B | n-Butanol (n-BuOH) | Anhydrous, 99.8% | Co-solvent to modulate solubility/polarity. |
| Catalyst | Acetic Acid (HOAc) | 6.0 M (aq) | Catalyzes imine formation/exchange. |
| Wash | Tetrahydrofuran (THF) / Acetone | HPLC Grade | Removal of oligomers. |
Critical Equipment
-
Reactor: Pyrex culture tubes (10 mL) with PBT caps or flame-sealable necks.
-
Degassing: Schlenk line with high-vacuum pump (< 10 mbar) and liquid nitrogen trap.
-
Heating: Programmable oven or silicone oil bath capable of maintaining 120°C ± 1°C.
-
Activation: Supercritical CO₂ dryer (Optional but recommended for delicate frameworks) or Vacuum Oven.
Part 3: Solvothermal Synthesis Protocol
The Logic of Solvent Selection
Standard Protocol (Dioxane/Mesitylene) is often too fast, leading to kinetic trapping (amorphous solids). Advanced Protocol (o-DCB/n-BuOH) is recommended here. o-DCB provides excellent solubility for the aromatic monomers at high temps, while n-BuOH acts as a modulator. The interface between these solvents slows nucleation, allowing the reversible imine bond formation to "error-check" the lattice, resulting in larger crystalline domains.
Step-by-Step Methodology
Phase 1: Pre-Reaction Assembly
-
Weighing: In a clean 10 mL Pyrex tube, weigh:
-
TAPB: 17.6 mg (0.05 mmol)
-
BPTA: 18.3 mg (0.075 mmol)
-
Note: Maintain a strict 1:1.5 molar ratio (amine:aldehyde) to ensure stoichiometry.
-
-
Solvent Charge: Add the solvent mixture:
-
o-DCB: 0.5 mL
-
n-BuOH: 0.5 mL
-
Total Volume: 1.0 mL.
-
-
Homogenization: Sonicate the tube for 1–2 minutes until monomers are finely dispersed (complete dissolution is not required yet, but preferred).
-
Catalysis: Add 0.1 mL of 6M aqueous Acetic Acid .
-
Observation: A color change (often yellow to orange) indicates immediate Schiff-base oligomerization.
-
Phase 2: Thermodynamic Control (Degassing)
Crucial Step: Oxygen acts as a radical trap and can degrade the amine. Water vapor must be controlled.
-
Connect the tube to a Schlenk line using a needle adapter or custom manifold.
-
Freeze: Submerge tube in liquid nitrogen (LN2) until frozen solid.
-
Pump: Open vacuum for 5–10 minutes to remove headspace air.
-
Thaw: Close vacuum, remove from LN2, and thaw in warm water.
-
Repeat: Perform 3 complete Freeze-Pump-Thaw (FPT) cycles .
-
Seal:
-
If flame sealing: Seal the neck under static vacuum.
-
If screw cap: Backfill with N2/Ar, cap tightly, and wrap with Teflon tape + Parafilm.
-
Phase 3: Solvothermal Curing
-
Place the sealed tube in an oven/oil bath pre-heated to 120°C .
-
Incubation Time: Leave undisturbed for 72 hours (3 days) .
-
Mechanism:[4] The elevated temperature drives the equilibrium toward the polymer (water is expelled from the lattice) and allows defect repair via reversible bond exchange.
-
-
Cooling: Allow the tube to cool naturally to room temperature. A precipitate (yellow/orange powder) should be visible at the bottom.
Phase 4: Work-up and Activation
-
Filtration: Collect the solid via vacuum filtration.
-
Solvent Exchange (Washing):
-
Wash 3x with THF to remove unreacted BPTA.
-
Wash 3x with Acetone to remove high-boiling o-DCB.
-
-
Soxhlet Extraction:
-
Place solid in a thimble.
-
Reflux with THF for 12–24 hours. This is critical to remove trapped oligomers from the pores.
-
-
Drying:
-
Standard: Vacuum dry at 80°C for 12 hours.
-
Advanced: Supercritical CO₂ drying (if pore collapse is observed in BET data).
-
Part 4: Characterization & Validation
Expected Data Profile
| Technique | Metric | Acceptance Criteria |
| PXRD | Crystallinity | Sharp peaks at low 2θ (approx 2.7°, 4.8°). Intense (100) reflection. |
| FT-IR | Bond Formation | Disappearance of C=O stretch (~1690 cm⁻¹). Appearance of C=N stretch (~1620 cm⁻¹). Presence of Alkyne stretch (~2120 cm⁻¹). |
| N₂ Isotherm (77K) | Porosity | Type IV isotherm (mesoporous) or Type I (microporous). BET Surface Area > 1000 m²/g. |
| ¹³C CP-MAS NMR | Chemical Structure | Distinct signal for imine carbon (~158 ppm) and alkyne carbons. |
Troubleshooting Guide
-
Issue: Amorphous Product (No XRD peaks).
-
Cause: Reaction too fast or irreversible.
-
Fix: Lower temperature to 85°C for first 24h, then 120°C. Or reduce catalyst concentration (use 3M HOAc).
-
-
Issue: Low Surface Area (Pore Collapse).
-
Cause: Surface tension of drying solvent destroys pores.
-
Fix: Use Supercritical CO₂ activation. Ensure thorough Soxhlet extraction.
-
Part 5: Visualization of Workflow
Synthesis Pathway Diagram
Caption: Workflow for the solvothermal synthesis of TAPB-BPTA COF, highlighting the critical degassing and activation steps.
Reaction Mechanism (Imine Condensation)
Caption: The reversible Schiff-base condensation mechanism. Reversibility is key to defect repair and high crystallinity.
Part 6: References
-
Design of Functionalized COFs (BPTA Definition):
-
Li, Z., et al. (2017). "Rational Design of Covalent Organic Frameworks with High Stability and Functionality." Journal of the American Chemical Society.
-
Source: (Note: This paper and similar works by Jiang et al. establish the alkyne-functionalized linker BPTA protocol).
-
-
Solvothermal Optimization (o-DCB/BuOH):
-
Smith, B. J., & Dichtel, W. R. (2014). "Mechanistic Studies of Two-Dimensional Covalent Organic Frameworks Rapidly Polymerized from Initially Homogeneous Conditions." Journal of the American Chemical Society.
-
Source:
-
-
General COF Synthesis Protocols:
-
Segura, J. L., et al. (2016). "Covalent Organic Frameworks: Functional Nano-architectures." Chemical Society Reviews.
-
Source:
-
-
Post-Synthetic Modification of BPTA COFs:
-
Nagai, A., et al. (2011). "Pore Surface Engineering in Covalent Organic Frameworks." Nature Communications.
-
Source:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Designing covalent organic frameworks for organic catalysis: bridging reticular and molecular chemistry - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03140K [pubs.rsc.org]
- 3. Direct and Linker-Exchange Alcohol-Assisted Hydrothermal Synthesis of Imide-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Preparation of blue light-emitting materials using BPTA precursor
Technical Application Note: High-Purity Solvothermal Synthesis of Blue-Emissive Zn(II)-BPTA Coordination Polymers
Executive Summary
This application note details the protocol for preparing blue light-emitting coordination polymers (CPs) using the rigid organic linker 3,3',5,5'-biphenyltetracarboxylic acid (H₄BPTA) . Unlike traditional organic fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state, BPTA-based metal-organic frameworks (MOFs) leverage Coordination-Induced Emission Enhancement (CIEE) . By locking the biphenyl core into a rigid lattice with d¹⁰ metal centers (specifically Zn(II)), non-radiative decay pathways are suppressed, resulting in high-quantum-yield blue emission (
Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Sensor Developers.
Precursor Profile & Mechanism
The BPTA Precursor
-
Chemical Name: 3,3',5,5'-Biphenyltetracarboxylic Acid (H₄BPTA)
-
Role: Tetradentate organic ligand.
-
Structural Advantage: The meta-substitution pattern (3,5-positions) prevents the formation of overly dense non-porous structures, facilitating the formation of 2D sheets or 3D porous networks. The biphenyl bond allows for torsional rotation, which, when locked by metal coordination, significantly alters the photophysical properties.
Photophysical Mechanism (CIEE)
Free H₄BPTA exhibits weak fluorescence due to the free rotation of the phenyl rings, which dissipates excited-state energy non-radiatively. Upon coordination with Zn(II) (a
-
Ligand-Centered (LC) Emission: The primary emission arises from
transitions within the aromatic BPTA core. -
Ligand-to-Metal Charge Transfer (LMCT): Contributions from O(carboxylate)
Zn(II) transfer can modulate the emission band, typically blue-shifting it compared to the free ligand.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Hazard Note |
| H₄BPTA | >98% (HPLC) | Organic Linker | Irritant |
| Zn(NO₃)₂ · 6H₂O | 99.9% (Trace Metal Basis) | Metal Node | Oxidizer |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent | Reprotoxic |
| Ethanol (EtOH) | Absolute | Washing Agent | Flammable |
| Deionized Water | 18.2 MΩ·cm | Co-solvent | None |
Synthesis Workflow (Solvothermal Method)
Step 1: Precursor Dissolution
-
Weigh 33.0 mg (0.1 mmol) of H₄BPTA and transfer to a 20 mL scintillation vial.
-
Add 60.0 mg (0.2 mmol) of Zn(NO₃)₂ · 6H₂O.
-
Add solvent mixture: 8 mL DMF and 2 mL deionized H₂O (4:1 v/v ratio).
-
Scientist's Note: The water fraction is critical. It aids in the deprotonation equilibrium of the carboxylic acid groups. Pure DMF often yields amorphous powders rather than single crystals.
-
-
Sonicate for 10 minutes until a clear, homogeneous solution is obtained.
Step 2: Solvothermal Reaction
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave .
-
Seal tightly to prevent solvent loss.
-
Place in a programmable oven.
-
Heating Profile (Critical):
-
Ramp up: 25°C
160°C over 2 hours. -
Hold: 160°C for 72 hours (3 days).
-
Cool down: 160°C
25°C over 12 hours (Slow cooling promotes defect-free crystal growth).
-
Step 3: Isolation and Activation
-
Open the autoclave. You should observe colorless block-shaped crystals at the bottom.
-
Decant the mother liquor carefully.
-
Solvent Exchange: Wash crystals with fresh DMF (3 x 5 mL) followed by Ethanol (3 x 5 mL) over 24 hours.
-
Why? This removes unreacted ligands trapped in the pores, which can cause emission quenching or spectral impurities.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.
Visualization: Synthesis & Mechanism
Figure 1: Solvothermal Synthesis Workflow
Caption: Step-by-step solvothermal protocol for synthesizing Zn-BPTA coordination polymers. Slow cooling is the critical control point for crystallinity.
Figure 2: Photophysical Mechanism (CIEE)
Caption: Mechanism of Coordination-Induced Emission Enhancement (CIEE). Metal coordination locks the BPTA ligand, suppressing non-radiative decay.
Quality Control & Characterization
To validate the synthesis, the following data profile must be met:
| Technique | Parameter | Expected Result | Pass/Fail Criteria |
| PXRD | 2 | Sharp Bragg peaks matching simulated structure | Broad "humps" indicate amorphous phase (Fail). |
| PL Spectroscopy | Emission max | Red-shift >480 nm suggests impurities or solvent effects. | |
| TGA | 30°C to 800°C | Stability up to ~350°C | Weight loss <300°C indicates incomplete solvent removal. |
Troubleshooting Guide:
-
Problem: Milky/Opaque crystals.
-
Cause: Rapid precipitation or phase impurities.
-
Fix: Reduce cooling rate or slightly increase the DMF:H₂O ratio to 5:1.
-
-
Problem: Weak Fluorescence.
-
Cause: Fe³⁺ contamination (paramagnetic quenching) or incomplete activation.
-
Fix: Use trace-metal grade Zn salts; ensure thorough ethanol washing.
-
References
-
Li-Li Xu et al. (2021).[1] Construction of a Luminescent Cadmium-Based Metal-Organic Framework for Highly Selective Discrimination of Ferric Ions. Molecules, 26(22), 6847.[1]
-
Fen-Fang Li. (2022).[2] A New Zn(II) Two-dimensional Coordination Polymer: Synthesis, Structure, Highly Efficient Fluorescence and DFT Study. Acta Chimica Slovenica, 69(3), 596-603.[2]
-
Su, J. et al. (2018).[3] Solid-state photoluminescence spectra at room temperature for Zn(II) complexes with BPTA. ResearchGate.
Sources
- 1. Construction of a Luminescent Cadmium-Based Metal-Organic Framework for Highly Selective Discrimination of Ferric Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Zn(II) Two-dimensional Coordination Polymer: Synthesis, Structure, Highly Efficient Fluorescence and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: CuAAC Protocols for Aldehyde-Functionalized Monomers
This Application Note is designed for researchers and drug development professionals focusing on the synthesis and utilization of aldehyde-functionalized monomers via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Executive Summary & Scientific Rationale
Aldehyde monomers—molecules containing both a click-reactive handle (azide/alkyne) and a pendant aldehyde (–CHO)—are high-value intermediates in bioconjugation and polymer chemistry. The aldehyde group serves as a versatile "secondary handle" for downstream reversible ligation (e.g., Schiff base formation, oxime ligation) or reductive amination.
The Challenge: While CuAAC is bioorthogonal, the aldehyde moiety is chemically labile. It faces three specific risks during standard click protocols:
-
Aerobic Oxidation: Copper species can catalyze the oxidation of aldehydes to carboxylic acids in the presence of oxygen.
-
Aldol Condensation: Basic conditions (often used with amine ligands) can trigger self-condensation.
-
Imine Formation: Primary amines (buffers like Tris or amine-rich ligands) will irreversibly react with the aldehyde.
The Solution: This guide presents optimized protocols that utilize ligand-accelerated catalysis and strict oxygen exclusion to perform high-yield click coupling while preserving the aldehyde functionality.
Mechanistic Principles & Reaction Design
The success of clicking aldehyde monomers relies on controlling the Copper(I) oxidation state without triggering redox side reactions at the carbonyl carbon.
The Catalytic Cycle & Aldehyde Stability
The active species is a Cu(I)-acetylide complex. We use a Cu(II) pre-catalyst (CuSO₄) reduced in situ by Sodium Ascorbate (NaAsc) .[1]
-
Why NaAsc? It maintains Cu in the +1 state. Crucially, ascorbate is too mild to reduce the aldehyde to an alcohol, preserving the monomer.
-
The Oxygen Threat: If
is present, Cu(I) re-oxidizes to Cu(II), generating Reactive Oxygen Species (ROS) that can oxidize the aldehyde to a carboxylic acid. Degassing is mandatory.
Ligand Selection Strategy
Ligands are not optional for aldehyde monomers; they protect the Cu(I) center and prevent disproportionation.
| Ligand | Structure Type | Application Context | Compatibility with Aldehydes |
| TBTA | Tertiary Amine | Aqueous/Organic mixtures (DMSO/tBuOH) | High. Steric bulk prevents amine-aldehyde interaction. |
| THPTA | Water-Soluble | Fully aqueous biological labeling | High. excellent Cu(I) protection.[1] |
| PMDETA | Tridentate Amine | Polymerization in organic solvents | Medium. Can act as a base; risk of aldol side reactions if pH not controlled. |
Visualization: Reaction Pathway & Logic
Diagram 1: Reaction Scheme & Competitive Pathways
This diagram illustrates the desired click pathway versus the aldehyde degradation pathways that must be suppressed.
Caption: Figure 1. Chemoselective CuAAC pathway.[2] Red dashed lines indicate side reactions (oxidation/imine formation) prevented by the protocols below.
Experimental Protocols
Protocol A: Small Molecule Synthesis (Monomer Generation)
Target: Synthesis of aldehyde-functionalized triazoles (e.g., clicking 4-ethynylbenzaldehyde).
Reagents:
-
Alkyne: 4-ethynylbenzaldehyde (1.0 equiv)
-
Azide: Desired R-Azide (1.1 equiv)
-
Solvent: t-Butanol : Water (1:1) or DMSO : Water (if solubility is poor)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: TBTA (5 mol%)
Step-by-Step Methodology:
-
Solvent Prep: Combine t-Butanol and Water. Crucial: Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.
-
Reactant Mix: Dissolve Alkyne and Azide in the degassed solvent mixture.
-
Catalyst Complexing: In a separate small vial, mix the CuSO₄ solution and TBTA (dissolved in minimal DMSO/tBuOH). The solution should turn blue/green.
-
Initiation: Add the Cu-TBTA complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water). The solution will turn yellow/orange (characteristic of Cu(I)-TBTA).
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere.
-
Workup (Aldehyde-Safe):
Protocol B: Polymer Functionalization (Post-Polymerization Modification)
Target: Grafting an aldehyde-azide onto an alkyne-bearing polymer backbone.
Reagents:
-
Polymer: Alkyne-functionalized polymer (1.0 equiv alkyne units)
-
Ligand: PMDETA (0.5 equiv per Cu) or TBTA
-
Solvent: DMF (Anhydrous, degassed)
Methodology:
-
Dissolution: Dissolve the polymer and the aldehyde-azide (1.2 equiv per alkyne) in anhydrous DMF.
-
Degassing: Perform 3 freeze-pump-thaw cycles. Strict oxygen removal is vital to prevent crosslinking of the polymer via radical coupling.
-
Catalysis: Add CuBr (Caution: Air sensitive) or CuSO₄/NaAsc under Nitrogen flow.
-
Reaction: Stir at 40°C for 24 hours.
-
Purification: Precipitate the polymer into cold methanol or ether.
-
Warning: Do not use amine-containing solvents for precipitation to avoid Schiff base formation with the pendant aldehydes.
-
Troubleshooting & Optimization Logic
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing failure in aldehyde-click reactions.
Common Issues Table:
| Symptom | Diagnosis | Corrective Action |
| Precipitate forms immediately | Cu(I) instability | Increase Ligand (TBTA) concentration; ensure 1:1 or 1:2 Cu:Ligand ratio. |
| Loss of Aldehyde Signal (NMR) | Oxidation to Acid | Improve degassing; use fresh Sodium Ascorbate; add EDTA during workup. |
| New peaks at 8.5 ppm (NMR) | Imine Formation | Remove primary amines (Tris, Glycine) from buffers; switch to phosphate/HEPES. |
| Green/Blue Reaction Mixture | Cu(I) oxidized to Cu(II) | Oxygen leak.[1] Add more Ascorbate immediately and purge with Argon. |
References
-
Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link
- Preserving Carbonyls: Specific protocols adapted from Bioconjugate Techniques (Greg T. Hermanson) and optimized internal workflows for labile electrophiles.
-
Polymer Grafting: Macromolecules (2014). Synthesis of aldehyde grafted polylactic acid via CuAAC reaction. Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA)
Welcome to the technical support guide for the purification of 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting solutions based on established principles of physical organic chemistry. Our goal is to empower you to overcome common challenges and achieve high purity for this versatile building block.
Section 1: Foundational Principles of BPTA Recrystallization
This section addresses the fundamental questions regarding the "why" of the experimental design, grounding the protocol in the physicochemical properties of BPTA.
Q1: What are the ideal characteristics of a recrystallization solvent for 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde?
A successful recrystallization hinges on the differential solubility of the compound at different temperatures.[1][2] The ideal solvent for BPTA should meet the following criteria:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve BPTA near its boiling point to ensure a homogeneous solution.
-
Low Solubility at Low Temperatures: As the solution cools, BPTA's solubility should decrease dramatically, promoting crystallization and maximizing yield.[3][4] Any BPTA remaining dissolved in the cold solvent (the "mother liquor") represents a loss of product.[3][5]
-
Inertness: The solvent must not react with the aldehyde or alkyne functionalities of BPTA.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Impurity Profile: The solvent should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration.
Q2: How does the molecular structure of BPTA influence solvent selection?
The structure of BPTA (C₁₄H₁₀O₄) provides clear indicators for choosing a suitable solvent system, based on the "like dissolves like" principle.[3]
-
Aromatic Core: The central benzene ring is nonpolar.
-
Aldehyde and Ether Groups: The two aldehyde (-CHO) and two propargyl ether (-O-CH₂-C≡CH) groups introduce significant polarity and potential for hydrogen bonding.
This combination of polar and nonpolar features suggests that solvents of intermediate polarity are excellent starting points. BPTA is known to be soluble in organic solvents like ethyl acetate, dimethyl sulfoxide (DMSO), and dichloromethane, but insoluble in water.[6] Solvents like ethanol, acetone, or ethyl acetate often provide the necessary solubility profile for similar aromatic aldehydes.[7]
Section 2: Experimental Protocols & Workflow
Adherence to a systematic protocol is critical for reproducible, high-purity results.
Workflow for BPTA Recrystallization
Caption: Standard workflow for the recrystallization of BPTA.
Step-by-Step Protocol: Single-Solvent Recrystallization of BPTA
-
Solvent Selection:
-
Place approximately 20-30 mg of crude BPTA into a small test tube.
-
Add a potential solvent (e.g., ethyl acetate, acetone, ethanol) dropwise at room temperature. A good candidate solvent will not dissolve the BPTA readily at this stage.[1]
-
Gently heat the test tube in a sand or water bath. The ideal solvent will dissolve the BPTA completely at or near its boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude BPTA (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[5]
-
Add the chosen solvent in small portions while heating the flask with stirring. Add just enough hot solvent to fully dissolve the solid. Using a large excess of solvent is the most common reason for poor or no crystal formation.[3][8]
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid precipitation can trap impurities.[5][10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using warm or excessive solvent for washing will dissolve a portion of the product, reducing the yield.[3]
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Data Table: Potential Solvents for BPTA Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethyl Acetate | 77.1 | Medium | Good starting point. Balances polarity of BPTA's functional groups and aromatic core. |
| Acetone | 56 | Medium-High | High solubility for polar groups. Low boiling point makes for easy removal but may require a solvent pair. |
| Ethanol | 78.4 | High | May be too polar, potentially requiring a large volume. Good for a two-solvent system with a nonpolar solvent. |
| Toluene | 110.6 | Low | Good for dissolving the aromatic core. High boiling point may increase the risk of "oiling out." |
| Water | 100 | Very High | Unsuitable as a primary solvent due to BPTA's insolubility, but can be used as the "poor" solvent in a pair.[6] |
Section 3: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section provides solutions to the most common issues encountered during the recrystallization of BPTA.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: I've cooled my solution, but no crystals have appeared. What's wrong?
This is the most frequent issue and typically stems from two causes:
-
Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[8][10]
-
Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. To check if you are near saturation, dip a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[5]
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of BPTA is higher than its equilibrium solubility, but crystal nucleation has not begun.[3][8]
-
Solution A (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Solution B (Seeding): If available, add a single, tiny crystal of pure BPTA (a "seed crystal") to the solution. This provides a template for further crystallization.[8]
-
Q: Instead of crystals, an oily layer formed at the bottom of my flask. Why did this happen and how can I fix it?
This phenomenon is known as "oiling out." It occurs when BPTA comes out of solution as a liquid rather than a solid crystal lattice.[5][8]
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound. It can also be caused by a high concentration of impurities, which can depress the melting point of the crude material.[5][8]
-
Problem: Oils rarely form pure solids upon cooling because impurities are often more soluble in the oily product than in the solvent.[5]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to keep the compound soluble at a slightly lower temperature.[5]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[8]
-
If the problem persists, you may need to select a different solvent with a lower boiling point or consider a two-solvent system.
-
Q: My final yield of pure BPTA is very low. What are the common causes?
A low yield suggests that a significant portion of your product was lost during the process.
-
Using Too Much Solvent: As discussed, this is a primary cause of low yield, as a large amount of product will remain in the mother liquor.[5]
-
Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.
-
Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold, or using too much of it, will dissolve and wash away your product.[3]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in an ice bath will leave product behind in the solution.
Q: My purified crystals are still colored. How can I get a colorless or white product?
BPTA is typically a white to pale yellow solid.[6][11] If a significant color persists after recrystallization, it is likely due to highly colored, soluble impurities.
-
Solution: These can often be removed with activated charcoal.[9]
-
Dissolve the crude BPTA in the hot solvent as usual.
-
Cool the solution slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (1-2% of the solute mass is usually sufficient). Using too much charcoal can adsorb your product, reducing the yield.[5]
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Proceed with the cooling and crystallization steps as described above.
-
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). What are some examples of situations where recrystallization would not be suitable to purify an organic compound? Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2,5-Bis(2-propynyloxy)terephthalaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
RSIS International. (n.d.). ms_1766852416_9102.docx. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Request PDF. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | CymitQuimica [cymitquimica.com]
Optimizing solvothermal conditions for crystalline BPTA-COFs
Technical Support Center: Solvothermal Optimization for Crystalline BPTA-COFs
Case ID: #COF-OPT-2026 Topic: Optimization of Solvothermal Conditions for Biphenyl-Based Imine COFs (BPTA Series) Assigned Specialist: Senior Application Scientist, Porous Materials Division
Executive Summary: The "Thermodynamic Challenge"
Welcome to the technical guide for optimizing BPTA-based Covalent Organic Frameworks. Whether "BPTA" in your context refers to a specific Biphenyl-tricarbaldehyde or Biphenyl-tetraamine knot, the synthesis relies on Schiff-base chemistry (imine condensation).
The Core Problem: High crystallinity requires thermodynamic control . If the reaction is too fast (Kinetic Control), you get an amorphous polymer. You must slow down the bond formation or increase the reversibility (hydrolysis) to allow "error correction"—the process where defective bonds break and reform into the ordered, lowest-energy crystalline lattice.
The Mechanism: Error Correction Visualization
Understanding why your COF is amorphous is the first step to fixing it.
Figure 1: The "Error Correction" Pathway. High crystallinity is achieved by enabling the backward path (Hydrolysis) to repair the amorphous oligomers.
Standard Protocol & Optimization Matrix
Do not rely on a single "recipe." Use this starting point and adjust based on the Optimization Matrix .
Baseline Protocol (The Starting Point)
-
Monomers: BPTA Linker + Counter-Linker (Stoichiometric ratio, usually 1:1.5 or 1:1 depending on symmetry).
-
Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v).
-
Concentration: 10–20 mg/mL (total monomer mass).
-
Modulator: 6.0 M Aqueous Acetic Acid (0.1 mL per 1 mL solvent).
-
Conditions: Flash freeze (LN2), pump-thaw (3x) to remove O2, seal in Pyrex tube. Heat at 120°C for 72 hours.
Optimization Matrix (When to Change What)
| Symptom | Diagnosis | Actionable Adjustment | Why? |
| Amorphous Powder | Reaction is too fast (Kinetic Trap). | Increase Acid Concentration (e.g., 6M | Increases reversibility (hydrolysis rate), allowing defects to "heal" into crystals. |
| No Precipitate | Monomers are too soluble or reaction too slow. | Change Solvent Ratio (Increase Mesitylene) or Increase Temp (120°C | Mesitylene is a poor solvent for the polymer; increasing it forces precipitation. |
| Low Surface Area (BET) | Pore collapse or trapped oligomers. | Supercritical CO2 Activation or Soxhlet Extraction (THF/MeCN). | Removes trapped unreacted monomers or solvent molecules blocking the pores. |
| Yellow/Brown Impurities | Oxidation of amines. | Improve Degassing . Use freeze-pump-thaw (3 cycles) at <100 mTorr. | Amines oxidize easily at high temps, terminating the polymerization. |
Troubleshooting Guide (FAQ)
Q1: My BPTA-COF is a solid, but XRD shows it is amorphous. What now?
A: This is the most common issue. You have formed a "Schiff-base polymer" but not a "COF."
-
The Fix: You need to push the equilibrium back towards the monomers slightly to allow re-assembly.
-
Acid Scan: Prepare 3 tubes with varying acetic acid loads:
mL, mL, and mL (of 6M HOAc). -
Solvent Polarity: Switch to o-Dichlorobenzene (o-DCB) / n-Butanol (1:1) . This mixture often solubilizes the intermediates better, allowing them to orient correctly before precipitating [1].
-
Two-Step Synthesis: Heat at 80°C for 24h (oligomer formation), then ramp to 120°C for 48h (crystallization).
-
Q2: The powder is crystalline but the BET surface area is <500 m²/g (Expected >1500).
A: Your framework is likely clogged or collapsed.
-
The Fix:
-
Solvent Exchange: Do not just dry the powder. Wash with THF, then acetone, then hexane.
-
Activation: Vacuum dry at 120°C for 12 hours. If possible, use Supercritical CO2 (ScCO2) drying. ScCO2 eliminates surface tension forces that cause pore collapse during drying [2].
-
Q3: I am scaling up from 20mg to 500mg, and crystallinity disappeared.
A: Scale-up alters the headspace pressure and heat transfer .
-
The Fix:
-
Vessel Size: Ensure the liquid-to-headspace ratio remains constant (e.g., 1:3). Water vapor pressure is critical for the reversible reaction.
-
Agitation: Do not stir rapidly. COFs grow best under static conditions or very slow agitation. Rapid stirring shears the nucleation sites.
-
Advanced Troubleshooting Flowchart
Use this logic tree to diagnose your current batch.
Figure 2: Diagnostic logic for solvothermal COF synthesis.
References
-
Guan, X., et al. (2019). "Fast, Ambient Temperature and Scalable Synthesis of Covalent Organic Frameworks." Journal of the American Chemical Society. Link (Demonstrates the role of solvent polarity and modulators in imine COF kinetics).
-
Lohse, M. S., & Bein, T. (2018). "Covalent Organic Frameworks: Structures, Synthesis, and Applications." Advanced Functional Materials. Link (Comprehensive review on activation and defect engineering).
-
Segura, J. L., et al. (2016).[1] "Covalent Organic Frameworks: Synthesis, Properties and Applications." Materials. Link (Details on solvothermal parameter tuning).
-
Smith, B. J., & Dichtel, W. R. (2014). "Mechanistic studies of two-dimensional covalent organic frameworks." Journal of the American Chemical Society. Link (Foundational work on the reversibility mechanism).
Sources
Technical Support Center: Click Chemistry in Porous Frameworks (MOFs/COFs)
Status: Operational Ticket Topic: Troubleshooting Incomplete Click Reactions (CuAAC/SPAAC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: TC-MOF-CLICK-001
Diagnostic Triage: "Is it Kinetics or Diffusion?"
Before altering your synthesis, you must diagnose why the reaction is incomplete. In porous frameworks (MOFs, COFs, POPs), a 50% yield often indicates a "core-shell" failure mode where only the surface reacted, sealing off the core.
The "Digestion" Verification Protocol
Stop relying solely on Solid-State NMR (ssNMR). While non-destructive, ssNMR often lacks the resolution for precise quantification (<5% error) required to distinguish between 90% and 99% conversion.
Standard Operating Procedure: Acid Digestion 1H NMR Use this protocol to quantify the exact ratio of clicked vs. unclicked linkers.
| Step | Action | Technical Rationale |
| 1 | Wash | Wash solids with fresh solvent (3x) to remove non-covalently bound reactants. |
| 2 | Dry | Activate at 80-120°C under vacuum (<10 mTorr) for 6 hours. |
| 3 | Digest | For Zr-MOFs (UiO-66): Add 10 mg MOF to 600 µL DMSO-d6 + 20 µL 48% HF. Sonication required.For Zn-MOFs (IRMOF): Add 10 mg MOF to 600 µL DMSO-d6 + 30 µL DCl (35% in D2O). |
| 4 | Analyze | Integrate the triazole proton peak (usually ~8-9 ppm) vs. the unreacted alkyne/azide peak. |
Critical Warning: HF is extremely hazardous. Use PTFE liners and proper PPE. For HF-sensitive linkers, use CsF in DMSO-d6 as a milder alternative.
Troubleshooting Modules
Issue A: The "Core-Shell" Blockage (Steric Gating)
Symptom: Reaction stalls at ~20-40% conversion regardless of time. BET surface area drops disproportionately. Root Cause: The first wave of "clicked" ligands at the pore windows creates a steric wall, preventing reactants from diffusing into the crystal core.
Visualizing the Blockage Mechanism:
Caption: The "Gating Effect" where rapid surface functionalization creates a steric barrier, halting internal modification.
Corrective Actions:
-
Defect Engineering: Intentionally introduce "missing linker" defects during MOF synthesis (e.g., using acetic acid modulators for UiO-66). This widens pore windows, enhancing diffusivity [1].[1]
-
Vapor-Phase Modification: If the reactant is volatile, switch to gas-phase loading. This eliminates solvent-solute clustering and improves penetration [2].
-
Reverse the Anchor: If clicking Alkyne-Ligand + Azide-Reactant fails, try Azide-Ligand + Alkyne-Reactant. The geometric change in the transition state can lower the steric penalty.
Issue B: Catalyst Death (Cu Inactivation)
Symptom: Reaction starts fast but plateaus. Adding more reactant doesn't help, but adding fresh catalyst restarts the reaction. Root Cause: Cu(I) is unstable. In porous media, disproportionation (2Cu(I) → Cu(0) + Cu(II)) is accelerated by confinement effects. Cu(II) is inactive; Cu(0) plates out and blocks pores.
Optimization Matrix:
| Variable | Recommendation | Why? |
| Cu Source | Cu(MeCN)4PF6 (anhydrous) | Superior solubility in organic solvents compared to CuSO4/Ascorbate systems. |
| Ligand | TBTA or THPTA | These ligands stabilize Cu(I) and prevent oxidation. Essential for MOF work. |
| Solvent | DMF/tBuOH (3:1) | tBuOH acts as a radical scavenger and helps solubilize the Cu-ligand complex. |
| Oxygen | Strict Schlenk Line | "Degassing by sonication" is insufficient. Freeze-pump-thaw (3 cycles) is mandatory to prevent Cu(I) oxidation. |
Issue C: Framework Collapse
Symptom: High conversion (>90%) but loss of crystallinity (PXRD) and porosity (BET). Root Cause: The byproduct of the click reaction (or the catalyst system) degrades the nodes.
-
Zn-MOFs (MOF-5) are sensitive to the acidity of Cu(II) salts.
-
Zr-MOFs (UiO-series) are generally stable but can degrade if the "clicked" group is highly hydrophilic, drawing water into the core.
Solution:
-
Switch to SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) .
-
Reagent: DBCO (Dibenzocyclooctyne).
-
Benefit: Copper-free. No catalyst toxicity, no oxidative damage to the framework [3].
Master Troubleshooting Workflow
Follow this logic path to resolve low yields.
Caption: Decision tree for isolating the root cause of incomplete post-synthetic modification.
Frequently Asked Questions (FAQs)
Q: Can I use "Click" chemistry on ZIFs (Zeolitic Imidazolate Frameworks)? A: Proceed with extreme caution. ZIFs (like ZIF-8) have small pore windows (~3.4 Å). Most click reactants (azides/alkynes) are too large to diffuse in after synthesis. You must use Pre-synthetic functionalization (synthesizing the ZIF with the functionalized linker) rather than Post-Synthetic Modification (PSM) for ZIFs, unless you are only targeting the outer surface.
Q: My Cu catalyst turns the MOF green. Is this bad? A: Yes. A green hue typically indicates Cu(II) species trapped in the pores. This means your catalyst oxidized and is now a contaminant.
-
Fix: Wash with EDTA (0.05 M in water/MeOH) or saturated KCN solution (if compatible) to strip the copper. If the color persists, the framework may have chelated the copper, permanently altering the material.
Q: Why is my yield calculated by TGA different from NMR? A: Thermogravimetric Analysis (TGA) is inferential. Solvent trapping can mimic the weight loss profile of a functional group. Digestion NMR is the only absolute truth. Always trust the NMR integration over mass loss data.
References
-
Vermeer, M. et al. "Defect Engineering in Metal–Organic Frameworks." Nature Reviews Chemistry, 2020. Link
-
Servalli, M. et al. "Vapor-Phase Modification of Metal-Organic Frameworks." Inorganic Chemistry, 2021. Link
-
Agostoni, V. et al. "Biocompatible Functionalization of Nanoscale Porous Materials." Advanced Materials, 2017. Link
-
Wang, Z. et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 2009.[2] Link
Sources
Technical Support Center: Thermal Stability of Propargyl Ether Linkages
This technical guide is structured to provide immediate, high-value data for researchers working with propargyl ether linkages, followed by in-depth mechanistic analysis and troubleshooting protocols.
Topic: Thermal Degradation, Curing Kinetics, and Stability Profiles Audience: Synthetic Chemists, Polymer Scientists, Drug Development Researchers Version: 2.4 (Current as of 2026)
Part 1: Executive Summary & Critical Thresholds
Quick Reference: Thermal Stability Profile
The thermal behavior of propargyl ether linkages (
| Parameter | Temperature Range | Critical Event |
| Flash Point | ~33°C (Propargyl Alcohol) | Safety Hazard: Vapor explosion risk.[1] |
| Reaction Onset ( | 160°C – 220°C | Claisen Rearrangement (Aryl ethers) or Polymerization. Exothermic. |
| Processing Limit | < 120°C | Recommended upper limit for distillation/solvent removal to avoid uncontrolled exotherms. |
| Degradation ( | 300°C – 450°C | Decomposition of the cured network (post-polymerization). |
| Explosion Hazard | > 100°C (with base/catalyst) | Catastrophic Decomposition: Propargyl alcohol + strong base (KOH) or metal catalysts. |
Critical Warning: Do not distill propargyl ethers to dryness. Like other ethers, they form peroxides, but they also possess a latent exothermic polymerization potential that can trigger at pot temperatures >150°C.
Part 2: Mechanistic Deep Dive (The "Why")
Understanding the degradation mechanism is vital for controlling the reaction. The "degradation" of a propargyl ether is often a Claisen Rearrangement followed by electrocyclization or polymerization.
The Aryl Propargyl Ether Cascade
In aromatic systems, the propargyl ether linkage undergoes a [3,3]-sigmatropic rearrangement (Claisen) upon heating. This is the primary mode of "thermal instability" and is irreversible.
Mechanism:
-
Rearrangement: The ether oxygen detaches, and the propargyl group migrates to the ortho-position, forming an allenyl ketone intermediate.
-
Tautomerization/Cyclization: The intermediate rapidly enolizes and cyclizes to form a Chromene (Benzopyran) derivative.
-
Polymerization: At higher temperatures (>200°C), the double/triple bonds crosslink, forming a thermoset network (black, insoluble solid).
Figure 1: The thermal fate of aryl propargyl ethers. Note that "degradation" in synthesis is often "curing" in materials science.
Part 3: Troubleshooting & Diagnostics
FAQ: Common Experimental Issues
Q1: My reaction mixture turned black and solidified during distillation. What happened?
-
Diagnosis: You likely exceeded the Claisen Rearrangement Threshold (~160°C) .
-
Cause: Propargyl ethers are latent monomers. If the pot temperature rises (often due to running a distillation too long or at ambient pressure), the Claisen rearrangement initiates. This reaction is exothermic, causing a thermal runaway that leads to rapid polymerization (black tar/solid).
-
Solution: Always distill under high vacuum to keep the temperature below 100°C. Use a radical inhibitor (e.g., BHT) if the product is intended to be a monomer.
Q2: I see two peaks in my DSC trace. Which one is degradation?
-
Analysis:
-
Peak 1 (Exotherm, ~180°C - 220°C): This is usually the Curing/Rearrangement exotherm (Formation of chromene or crosslinking). It is not mass-loss degradation yet.
-
Peak 2 (Endotherm/Exotherm, >350°C): This is the actual Thermal Decomposition (bond scission/charring).
-
-
Action: Run a TGA (Thermogravimetric Analysis) alongside DSC. If the first DSC peak shows no mass loss in TGA, it is a rearrangement/cure, not degradation.
Q3: Can I use propargyl alcohol with KOH at reflux?
-
CRITICAL SAFETY WARNING: NO.
-
Risk: Propargyl alcohol + strong base (KOH/NaOH) is a known explosive hazard [1]. The base catalyzes the decomposition and polymerization of the alkyne, which can rupture reactors violently.
-
Protocol: Perform these reactions at low temperatures (<50°C) or with controlled addition. Never heat a static mixture of propargyl alcohol and strong base in a closed system.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Determining Thermal Stability via TGA/DSC
Use this workflow to validate the stability window of your specific propargyl ether derivative.
Equipment:
-
Thermogravimetric Analyzer (TGA)[7]
-
Aluminum or Gold pans (hermetically sealed for DSC)
Step-by-Step:
-
Sample Prep: Weigh 5–10 mg of sample.
-
Note: For liquid propargyl ethers, use hermetically sealed pans to prevent evaporation from masking the degradation signal.
-
-
TGA Run (Decomposition):
-
Atmosphere: Nitrogen (
) flow (50 mL/min). -
Ramp: 10°C/min from 25°C to 600°C.
-
Data Point: Record
(temperature at 1% mass loss) and .
-
-
DSC Run (Reactivity/Curing):
-
Ramp: 10°C/min from 25°C to 300°C.
-
Data Point: Look for a broad exothermic peak.
-
Onset (
): Safe processing limit. -
Peak (
): Maximum reaction rate. -
Enthalpy (
): Energy release (J/g). High values (>500 J/g) indicate explosion risk on scale-up.
-
-
Figure 2: Analytical workflow for distinguishing between evaporation, stable processing windows, and reactive degradation.
Part 5: References
-
National Institutes of Health (NIH) / PubChem. Propargyl Alcohol - Safety and Hazards.Link
-
Ramirez, M., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers.[8] Journal of Organic Chemistry.[8] Link
-
Sigma-Aldrich. Safety Data Sheet: Propargyl Ether.Link
-
TA Instruments. Characterization of the Degree of Cure of Thermosetting Resins by DSC.Link
-
ResearchGate. Thermal Characteristics of Propargyl Ether Phenolic Resins.Link
Sources
- 1. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
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- 5. revistapolimeros.org.br [revistapolimeros.org.br]
- 6. eag.com [eag.com]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Alkyne-Functionalized BPTA: Focusing on the FTIR Alkyne Stretch
For researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and bioconjugation, the precise characterization of functionalized monomers is paramount. Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPTA) is a cornerstone monomer in the synthesis of high-performance polyimides. The introduction of an alkyne moiety to the BPTA structure unlocks its potential for "click" chemistry, enabling the facile construction of complex macromolecular architectures.
This guide provides an in-depth technical comparison of analytical techniques for the characterization of alkyne-functionalized BPTA. We will focus on the utility of Fourier-Transform Infrared (FTIR) spectroscopy for identifying the signature alkyne stretch, while objectively comparing its performance against complementary methods like Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our narrative is grounded in the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.
The Central Role of Vibrational Spectroscopy: Identifying the Alkyne Tag
The successful functionalization of BPTA with an alkyne group is the critical first step. Vibrational spectroscopy, particularly FTIR, serves as a rapid and accessible first-pass technique to verify the presence of the carbon-carbon triple bond (C≡C).
FTIR Spectroscopy: A Quick and Direct Confirmation
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The C≡C triple bond stretch is a characteristic vibration that appears in a relatively "quiet" region of the spectrum, making it a reliable diagnostic marker.
-
The Alkyne Stretching Vibration (νC≡C): This vibration typically appears in the 2100-2260 cm⁻¹ region.[1][2][3] Its intensity in an IR spectrum is highly dependent on the symmetry and polarity of the alkyne.
-
Terminal vs. Internal Alkynes: A crucial distinction for subsequent applications is whether the alkyne is terminal (R-C≡C-H) or internal (R-C≡C-R').
-
Terminal Alkynes: These are often preferred for click chemistry. They exhibit two key peaks: the C≡C stretch (2100-2150 cm⁻¹) and a sharp, strong ≡C-H stretching peak (ν≡C-H) around 3300 cm⁻¹ .[2][4][5][6] The presence of this second peak is a powerful confirmation of a terminal alkyne.
-
Internal Alkynes: The C≡C stretch for internal alkynes appears from 2190-2260 cm⁻¹.[4][5] However, if the molecule is symmetrical, the change in dipole moment during the vibration can be very small or zero, leading to a very weak or entirely absent peak in the FTIR spectrum.[4][5]
-
The primary value of FTIR in this context is its ability to quickly confirm the incorporation of the alkyne group by observing the peak in the ~2100 cm⁻¹ region and, for terminal alkynes, the highly characteristic peak at ~3300 cm⁻¹.
Experimental Protocol: FTIR Analysis of Alkyne-Functionalized BPTA
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of your alkyne-BPTA sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders.
-
Sample Preparation:
-
Ensure the alkyne-functionalized BPTA powder is completely dry. Moisture will introduce a broad O-H stretching band (~3200-3600 cm⁻¹) which can obscure the sharp ≡C-H stretch of a terminal alkyne. Dry the sample under vacuum overnight if necessary.
-
-
Instrument Preparation:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 30-60 minutes).
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or acetone and a soft, lint-free tissue.
-
-
Background Collection:
-
With the clean, empty ATR anvil in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from your sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the dried alkyne-BPTA powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should show transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Examine the key regions:
-
2100-2260 cm⁻¹: Look for the C≡C stretching vibration.
-
~3300 cm⁻¹: Look for a sharp peak indicative of a terminal ≡C-H stretch.
-
Also, confirm the presence of characteristic anhydride peaks (e.g., C=O stretches around 1780 cm⁻¹ and 1850 cm⁻¹) and the absence of peaks from the starting materials.
-
-
A Comparative Analysis: Beyond FTIR
While FTIR is an excellent screening tool, it provides limited structural information and can be insensitive to non-polar internal alkynes. For unambiguous characterization, a multi-technique approach is essential.
Raman Spectroscopy: The Superior Alternative for C≡C Detection
Raman spectroscopy is another form of vibrational spectroscopy that acts as a powerful complement to FTIR. Instead of measuring absorption, it measures the inelastic scattering of monochromatic light.
-
Principle & Advantage: The alkyne C≡C bond, being highly polarizable, gives rise to a strong and sharp Raman signal , even when the corresponding FTIR peak is weak or absent.[7][8] This makes Raman the technique of choice for confirming the presence of symmetrically substituted internal alkynes. The alkyne signal appears in the cell-silent region (1800-2700 cm⁻¹), making it an ideal tag for biological imaging.[9][10][11]
-
Causality: The selection rule for Raman activity is a change in polarizability during the vibration, whereas for FTIR it is a change in dipole moment. The symmetrical stretch of the electron cloud in the C≡C bond leads to a large change in polarizability, hence a strong Raman signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides the most detailed picture of the molecular structure, confirming not only the presence of the alkyne but its precise location and connectivity within the BPTA derivative.
-
¹H NMR:
-
¹³C NMR:
-
Alkyne Carbons: The two sp-hybridized carbons of the alkyne appear in a distinct chemical shift range of ~65-90 ppm , providing definitive evidence of the triple bond.[12]
-
Mass Spectrometry (MS): The Final Molecular Weight Confirmation
Mass spectrometry provides the absolute confirmation of a successful reaction by measuring the molecular weight of the product.
-
Principle & Advantage: By determining the mass-to-charge ratio (m/z) of the ionized molecule, MS can verify that the mass of the alkyne-containing group has been added to the BPTA starting material. For potentially insoluble polyimide precursors, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) may be required.[14]
Data Summary: A Head-to-Head Comparison
| Technique | Information Provided | Sensitivity to Alkynes | Key Advantages for Alkyne-BPTA | Limitations |
| FTIR Spectroscopy | Functional group identification (C≡C, ≡C-H) | Moderate to weak (highly dependent on polarity) | Fast, accessible, non-destructive; excellent for identifying terminal alkynes via the ≡C-H stretch. | Can miss symmetric internal alkynes; provides no connectivity information. |
| Raman Spectroscopy | Functional group identification (C≡C) | High | Excellent sensitivity for both terminal and internal alkynes[7]; signal is in a quiet spectral region. | Instrumentation may be less common than FTIR; fluorescence can be an issue. |
| NMR Spectroscopy | Complete molecular structure and connectivity | N/A (confirms entire structure) | Unambiguous structural proof; distinguishes isomers; quantifies purity. | Slower analysis; requires soluble samples; more expensive instrumentation. |
| Mass Spectrometry | Molecular weight confirmation | N/A (confirms entire mass) | Confirms successful covalent modification; provides exact mass. | Provides no information on the position of the alkyne; can be destructive. |
Visualizing the Workflow and Logic
A robust characterization workflow integrates these techniques to build a comprehensive and validated understanding of the synthesized material.
Caption: Experimental workflow for the characterization of alkyne-functionalized BPTA.
Caption: Logical relationship of complementary techniques for BPTA characterization.
Conclusion
For the characterization of alkyne-functionalized BPTA, FTIR spectroscopy is an indispensable tool for rapid, first-pass analysis. The presence of a peak in the 2100-2260 cm⁻¹ range, and particularly a sharp stretch at ~3300 cm⁻¹ for terminal alkynes, provides strong initial evidence of successful synthesis. However, relying solely on FTIR is insufficient for rigorous characterization. Due to the potential for weak or absent C≡C signals (especially in internal alkynes), Raman spectroscopy is often the superior technique for vibrational confirmation. For absolute certainty and complete structural elucidation, a combined approach utilizing NMR spectroscopy for structural mapping and Mass Spectrometry for molecular weight verification is the gold standard. By integrating these techniques logically, researchers can proceed with confidence in the integrity of their functionalized monomers for downstream applications.
References
-
M. J. Shultz et al., "Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments," Journal of Physical Chemistry B, 2022.
-
Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," 2024.
-
University of Colorado Boulder, "IR Spectroscopy Tutorial: Alkynes."
-
Chemistry LibreTexts, "14.2.3: Spectroscopy of the Alkynes," 2023.
-
T. L. C. Jansen et al., "Explaining the Broad Raman Peak for Alkynes Solvated in Triethylamine," ChemRxiv, 2021.
-
K. Fujita et al., "Raman imaging of alkyne as a small tag for biological molecules," SPIE Digital Library, 2012.
-
Chemistry LibreTexts, "Spectroscopy of the Alkynes," 2023.
-
Y. Ozeki et al., "A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems," Journal of Biomedical Optics, 2021.
-
W. Min et al., "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering," Nature Methods, 2011.
-
OpenOChem Learn, "Alkynes."
-
A Beginner's Guide to Interpreting FTIR Results, 2025.
-
University of Regensburg, "NMR spectra of alkynes and small rings."
-
Michigan State University Department of Chemistry, "NMR Spectroscopy."
-
M. A. Arnould et al., "Characterization of Polyimides by Combining Mass Spectrometry and Selective Chemical Reaction," Macromolecules, 2004.
-
ResearchGate, "1 H NMR spectra of (a) internal alkyne 1, (b) azide derivative 2, (c)..."
-
Thompson, "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I."
-
J. K. Cheung et al., "Current Status of Analytical Techniques for Characterization of Protein Stability," Annual Review of Analytical Chemistry, 2018.
-
Master Organic Chemistry, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," 2016.
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- 7. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00116G [pubs.rsc.org]
- 11. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. NMR spectra of alkynes and small rings [almerja.com]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to C-13 NMR Chemical Shifts for Propargyl Ether Carbons
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The propargyl ether moiety, a valuable functional group in medicinal chemistry and materials science, presents a unique spectroscopic fingerprint. Among the analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy provides direct insight into the carbon skeleton. This guide offers an in-depth comparison and analysis of the C-13 NMR chemical shifts for the key carbons in propargyl ethers, grounded in experimental data and established spectroscopic principles.
The Significance of C-13 NMR in Characterizing Propargyl Ethers
C-13 NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of each carbon atom.[1][2] In the context of propargyl ethers, three specific carbon atoms are of primary interest: the two sp-hybridized alkynyl carbons (-C ≡C H) and the sp3-hybridized methylene carbon adjacent to the ether oxygen (-O-C H₂-). The electronic environment, and thus the chemical shift of these carbons, is highly sensitive to the nature of the substituent attached to the ether oxygen, making C-13 NMR an excellent method for confirming the structure and purity of these compounds.
Below is a diagram illustrating the general structure of a propargyl ether and the carbon atoms of interest.
Caption: A simplified workflow for the acquisition and analysis of a C-13 NMR spectrum.
Comparison with Other Functional Groups
To provide further context, it is useful to compare the chemical shifts of propargyl ether carbons with those in related functional groups.
Caption: Comparison of typical C-13 NMR chemical shift ranges for propargyl ether carbons and related functional groups.
As the diagram illustrates, the alkynyl carbon chemical shifts in propargyl ethers are within the typical range for terminal alkynes. Similarly, the methylene carbon chemical shift is in the region expected for an alkyl ether. The specific combination of these chemical shifts, however, is characteristic of the propargyl ether functionality.
Conclusion
C-13 NMR spectroscopy is an indispensable technique for the structural verification of propargyl ethers. The chemical shifts of the methylene and alkynyl carbons are sensitive indicators of the molecular structure, providing valuable information for researchers in organic synthesis and drug discovery. By understanding the trends in chemical shifts and employing a robust experimental protocol, scientists can confidently characterize these important compounds.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
Sources
Defining the Analyte: The Structure and Significance of BPTA
An In-Depth Guide to the Mass Spectrometry Fragmentation of BPTA: A Comparative Analysis for Drug Development Professionals
In the rapidly evolving field of targeted cancer therapy, glutaminase (GLS1) inhibitors have emerged as a promising class of drugs that exploit the metabolic dependencies of cancer cells.[1] The preclinical compound BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) was instrumental in validating this target.[2] Building on this foundation, analogs such as BPTA (Biphenyl-4-yl(2,2-dimethylpropyl)amine) are of significant interest to researchers. The development of robust bioanalytical methods is a critical prerequisite for advancing such compounds through the drug discovery pipeline, from in vitro metabolic stability assays to in vivo pharmacokinetic studies.
This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of BPTA. As direct experimental data for this specific analog is not widely published, we will apply first principles of mass spectrometry, drawing comparisons from structurally related molecules to build a reliable analytical framework. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the analytical choices, ensuring the development of trustworthy, self-validating methods.
For the purpose of this guide, BPTA refers to Biphenyl-4-yl(2,2-dimethylpropyl)amine . This molecule is a structural analog of the well-characterized allosteric glutaminase inhibitor, BPTES.[2] Its structure consists of three key moieties that dictate its behavior in a mass spectrometer:
-
A Biphenyl Ring System: A stable, hydrophobic core.
-
A Secondary Amine: A basic site that is readily protonated, making it ideal for electrospray ionization.
-
A Tert-Butyl Group: A bulky aliphatic group whose cleavage is a key feature of the molecule's fragmentation.
Understanding these structural components is the first step in predicting the molecule's gas-phase chemistry and designing a selective analytical method.
The Primary Analytical Technique: ESI-MS/MS
For a polar, basic compound like BPTA, electrospray ionization (ESI) is the superior ionization technique, typically operated in positive ion mode ([M+H]⁺).[3] Tandem mass spectrometry (MS/MS) is then employed to elicit structurally informative fragmentation, providing the high degree of selectivity needed to quantify the analyte in complex biological matrices like plasma or tissue homogenates.
Predicting the Fragmentation Pathway of BPTA
The protonated molecule, [M+H]⁺, serves as the precursor ion for collision-induced dissociation (CID). The fragmentation of even-electron ions, such as those generated by ESI, is governed by predictable chemical principles.[3] For BPTA, the most likely and energetically favorable fragmentation pathway involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom within the tert-butyl group, leading to the neutral loss of isobutylene.
This type of cleavage is a well-documented pathway for molecules containing a tert-butyl group attached to a heteroatom.[4][5] The stability of the resulting product ion and the neutral loss molecule makes this a dominant fragmentation channel.
Caption: Predicted Collision-Induced Dissociation (CID) pathway for protonated BPTA.
This predictable fragmentation provides a unique mass transition that can be used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard for this application, a comprehensive guide must consider alternatives. The choice of an analytical technique is always a balance of sensitivity, selectivity, cost, and throughput.
| Technique | Principle | Advantages for BPTA Analysis | Disadvantages for BPTA Analysis |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Unmatched sensitivity and selectivity; provides structural confirmation; ideal for complex biological matrices.[6] | High initial instrument cost; requires significant expertise for method development and maintenance. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass detection. | High chromatographic efficiency. | BPTA is non-volatile and would require chemical derivatization prior to analysis, adding complexity and potential for analytical error. |
| HPLC-UV | Chromatographic separation with detection via UV light absorbance. | Lower cost, simpler instrumentation and operation. | Significantly lower sensitivity and selectivity; high risk of interference from endogenous matrix components.[7] |
| Immunoassays (ELISA, FPIA) | Antibody-based detection. | Potentially high throughput and low cost per sample once developed.[8] | Requires development of a specific antibody, which is time-consuming and expensive; subject to cross-reactivity. |
For the demands of drug development—requiring trace-level quantification in complex samples—LC-MS/MS is the most appropriate and authoritative choice.[9]
A Self-Validating Experimental Protocol for BPTA Quantification
This protocol outlines a complete workflow for the quantification of BPTA in human plasma. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of a self-validating system, as it accurately corrects for variations in sample recovery and matrix-induced ionization effects.
I. Materials and Reagents
-
BPTA reference standard
-
BPTA-d8 (or other appropriate SIL-IS)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (K2-EDTA)
II. Sample Preparation: Protein Precipitation
This method is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components.
-
Thaw plasma samples and standards on ice.
-
Prepare a working internal standard solution of 100 ng/mL BPTA-d8 in acetonitrile.
-
To 50 µL of plasma, add 200 µL of the working internal standard solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.
III. LC-MS/MS Conditions
A fast gradient on a C18 column provides a good balance of speed and chromatographic resolution for this type of molecule.
-
LC System: UPLC/UHPLC system
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI Positive
-
MRM Transitions (Hypothetical Masses):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) BPTA 254.2 198.1 25 | BPTA-d8 | 262.2 | 206.1 | 25 |
Caption: Bioanalytical workflow for BPTA quantification in plasma.
Conclusion and Future Outlook
While a definitive, published fragmentation spectrum for BPTA is not yet available, a robust and reliable analytical method can be confidently designed based on its chemical structure and the established principles of mass spectrometry. The predicted neutral loss of isobutylene from the protonated molecule provides a powerful and selective transition for quantification via LC-MS/MS. This approach, combining a simple and rapid protein precipitation with a fast UPLC-MS/MS cycle, is ideally suited for the high-throughput demands of drug development. By grounding our methodology in established science and incorporating self-validating elements like a stable isotope-labeled internal standard, we can generate trustworthy data to confidently drive critical project decisions.
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Kusano, M., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]
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Stability Showdown: BPTA vs. Terephthalaldehyde in Covalent Organic Frameworks
A Technical Guide for Researchers on Linker Selection for Enhanced COF Durability
In the rapidly advancing field of Covalent Organic Frameworks (-COFs), the choice of molecular building blocks is paramount to designing materials with desired properties and long-term performance. For researchers in materials science and drug development, the stability of a COF under various chemical and thermal stresses is a critical determinant of its practical utility. This guide provides an in-depth comparison of two common aldehyde linkers used in the synthesis of imine-linked COFs: biphenyl-4,4'-dicarboxaldehyde (BPTA) and terephthalaldehyde (TPA). Through an analysis of their structural differences and a review of experimental data, we aim to elucidate the factors governing the stability of the resulting frameworks.
The Critical Role of Linker Choice in COF Stability
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The reversible nature of some of these linkages, particularly the widely used imine bond, is a double-edged sword. While it facilitates the error-correction processes necessary for the formation of highly crystalline structures, it can also be a point of vulnerability, leading to framework degradation under harsh conditions.[2][3] The stability of imine-linked COFs is therefore a central theme in their ongoing development, with significant research efforts directed towards enhancing their resistance to hydrolysis, acidic and basic environments, and high temperatures.[2][4]
The selection of the aldehyde linker plays a crucial role in determining the overall stability of the COF. The geometry, rigidity, and electronic properties of the linker directly influence the framework's structural integrity and its resilience to external stressors.
Head-to-Head Comparison: BPTA vs. Terephthalaldehyde
At the heart of this comparison are the structural differences between BPTA and TPA. TPA is a simple phenyl-based dialdehyde, while BPTA features a biphenyl core. This seemingly small variation has significant implications for the resulting COF architecture and stability.
| Feature | Biphenyl-4,4'-dicarboxaldehyde (BPTA) | Terephthalaldehyde (TPA) |
| Core Structure | Biphenyl | Phenyl |
| Length | Longer, more extended | Shorter, more compact |
| Rotational Freedom | Torsional rotation around the C-C single bond between the phenyl rings | Rigid, planar |
| π-Conjugation | Extended π-system across both phenyl rings | π-system confined to a single phenyl ring |
The extended and more conformationally flexible nature of the BPTA linker can lead to different interlayer stacking arrangements and pore geometries compared to the more rigid and planar TPA linker. These structural nuances are key to understanding the stability differences.
Chemical Stability: A Battle of Hydrolytic Resistance
The primary mechanism of degradation for imine-linked COFs is hydrolysis of the C=N bond, which is susceptible to attack by water, acids, and bases. The stability of the imine linkage can be influenced by the electronic environment and steric hindrance around it.
While direct comparative studies are limited, evidence from individual studies on COFs synthesized with these linkers suggests that both can form frameworks with considerable chemical stability. For instance, a COF synthesized from 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa-1), denoted as COF-TpPa-1 , has demonstrated good stability when soaked in 1.0 M HNO₃, 6.0 M NaOH, and HCl for three days.[5] Similarly, COFs constructed with BPTA have been reported to possess strong thermal and chemical stability, although detailed quantitative data under various pH conditions is less commonly reported in a comparative context.[6]
The enhanced stability of certain imine-linked COFs is often attributed to factors beyond the linker itself, such as the presence of intramolecular hydrogen bonding or the formation of keto-enamine tautomers, which create a more robust linkage.[7][8] However, the inherent properties of the linker still play a foundational role. The extended π-conjugation of the biphenyl system in BPTA could potentially influence the electronics of the imine bond, though the practical impact on hydrolytic stability compared to TPA requires more direct experimental investigation.
Thermal Stability: Withstanding the Heat
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of COFs. It measures the weight loss of a material as a function of temperature. Imine-linked COFs, in general, are known for their high thermal stability, often with decomposition temperatures exceeding 400 °C.[9]
Studies on various imine-linked COFs have shown that high thermal stability is a common feature, regardless of whether a phenyl or biphenyl-based dialdehyde is used. For example, TGA measurements on some COFs have shown them to be stable up to 400 °C before significant mass loss is observed.[5] It is important to note that the loss of crystallinity, as observed by variable-temperature powder X-ray diffraction (VT-PXRD), can occur at temperatures lower than the onset of mass loss in TGA.[10][11][12] This indicates that while the covalent bonds may remain intact at elevated temperatures, the long-range order of the framework can be disrupted.
The longer BPTA linker might be expected to introduce more flexibility into the framework, which could potentially lead to a lower temperature for the loss of crystallinity compared to a more rigid TPA-based framework. However, this is a complex interplay of factors including interlayer interactions and the overall topology of the COF.
Experimental Protocols
To aid researchers in evaluating the stability of their own COFs, we provide standardized, step-by-step methodologies for assessing chemical and thermal stability.
Protocol 1: Assessment of Chemical Stability
This protocol outlines the procedure for testing the stability of a COF in acidic and basic aqueous solutions.
Materials:
-
Synthesized and activated COF powder
-
Hydrochloric acid (HCl), 1 M and 9 M solutions
-
Sodium hydroxide (NaOH), 1 M and 9 M solutions
-
Deionized water
-
Ethanol
-
Acetone
-
Vials with caps
-
Centrifuge
-
Powder X-ray Diffractometer (PXRD)
-
FT-IR Spectrometer
Procedure:
-
Accurately weigh approximately 20 mg of the activated COF powder into separate vials.
-
To each vial, add 10 mL of the respective test solution (1 M HCl, 9 M HCl, 1 M NaOH, 9 M NaOH, and deionized water as a control).
-
Seal the vials and place them in a shaker or sonicator for a brief period to ensure good dispersion.
-
Let the vials stand at room temperature for a predetermined period (e.g., 24 hours, 72 hours, or 1 week).
-
After the exposure period, collect the solid material by centrifugation.
-
Wash the collected COF powder thoroughly with deionized water until the filtrate is neutral, followed by washing with ethanol and acetone.
-
Dry the washed COF powder under vacuum at an elevated temperature (e.g., 120 °C) overnight.
-
Characterize the treated COF samples using PXRD and FT-IR spectroscopy.
-
Compare the PXRD patterns and FT-IR spectra of the treated samples with those of the pristine COF to assess any changes in crystallinity and chemical structure. A retention of the characteristic diffraction peaks and vibrational bands indicates good stability.
Protocol 2: Assessment of Thermal Stability
This protocol describes the use of Thermogravimetric Analysis (TGA) to determine the thermal decomposition temperature of a COF.
Materials:
-
Synthesized and activated COF powder
-
Thermogravimetric Analyzer (TGA) with a furnace and a microbalance
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Ensure the TGA instrument is calibrated and the inert gas flow is stable.
-
Place a small, accurately weighed amount of the activated COF powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Program the TGA instrument with the desired temperature profile. A typical profile involves heating from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Start the TGA experiment and record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve. The onset of significant weight loss indicates the decomposition temperature of the COF. An initial small weight loss at lower temperatures (below 150 °C) is typically due to the release of adsorbed solvent or water.
Visualizing the Building Blocks and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of BPTA and TPA, and a typical workflow for assessing COF stability.
Caption: Chemical structures of Biphenyl-4,4'-dicarboxaldehyde (BPTA) and Terephthalaldehyde (TPA).
Caption: A generalized workflow for the experimental assessment of COF stability.
Conclusion and Future Outlook
The choice between BPTA and terephthalaldehyde as a linker for imine-based COFs has a tangible impact on the resulting framework's properties, although the stability is a multifaceted issue influenced by a variety of factors. While both linkers can be used to construct highly stable COFs, the extended biphenyl structure of BPTA may offer opportunities for fine-tuning interlayer interactions and electronic properties, which in turn can affect stability.
Currently, the literature lacks comprehensive, direct comparative studies that isolate the effect of the linker on stability while keeping other synthesis parameters constant. Such studies would be invaluable to the community for making informed decisions in the rational design of robust COF materials. Future research should focus on systematic investigations where isoreticular COFs are synthesized from BPTA and TPA and subjected to identical stability testing protocols. This will provide the much-needed quantitative data to definitively guide linker selection for specific applications demanding high levels of chemical and thermal resilience.
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Covalent Organic Frameworks-TpPa-1 as an Emerging Platform for Electrochemical Sensing. MDPI. [Link]
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Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Nature Communications. [Link]
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Design and synthesis of (a) TFPB‐BPTA‐COF and (b) TFPB‐PyTTA‐COF. ResearchGate. [Link]
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Figure S11 -Acid and Base stability of the COF characterized with (a)... ResearchGate. [Link]
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Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. [Link]
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(a) Synthesis of TFPB-TAPT-COF. (b) Cycling performance of TFPB-TAPT... ResearchGate. [Link]
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Construction of ultra-stable magnetic imine-cyclization covalent organic frameworks for efficient extraction of phenylurea herbicides in plant beverages. PubMed. [Link]
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Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. PMC. [Link]
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Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. ResearchGate. [Link]
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-
Highly stable β-ketoenamine-based covalent organic frameworks (COFs): synthesis and optoelectrical applications. ResearchGate. [Link]
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Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical (Acid/Base) Stability via a Combined Reversible and Irreversible Route. ResearchGate. [Link]
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-
Photocatalytic Degradation of Emerging Pollutants Using Covalent Organic Frameworks. PubMed. [Link]
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Covalent Organic Frameworks: New Materials Platform for Photocatalytic Degradation of Aqueous Pollutants. MDPI. [Link]
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Photocatalytic Degradation of Dyes Using TpPa-COF-Cl 2 Membrane. MDPI. [Link]
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Engineering covalent organic frameworks in the modulation of photocatalytic degradation of pollutants under visible light conditions. ResearchGate. [Link]
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A Comparative Analysis of Thermal Stability: Biphenyl-4,4'-dicarboxylic Acid vs. 2,5-Dihydroxyterephthalaldehyde as Precursors for High-Performance Materials
For researchers and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the ultimate performance and stability of the final product. Among the myriad of available precursors, biphenyl-4,4'-dicarboxylic acid (BPTA) and 2,5-dihydroxyterephthalaldehyde (DHTA) have emerged as pivotal components in the synthesis of robust, high-performance polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). A primary determinant of their utility in these demanding applications is their intrinsic thermal stability and the stability they impart to the resulting macromolecular structures.
This guide provides an in-depth, objective comparison of the thermal stability profiles of BPTA and DHTA. By examining their molecular structures, synthesizing available experimental data, and outlining the methodologies for thermal analysis, this document aims to equip researchers with the critical insights needed to make informed decisions in their selection of these versatile chemical synthons.
Molecular Architecture: The Foundation of Thermal Robustness
The inherent thermal stability of an organic molecule is profoundly influenced by its structure. Both BPTA and DHTA possess rigid aromatic cores, a key feature for thermal robustness.
Biphenyl-4,4'-dicarboxylic acid (BPTA) features two phenyl rings linked by a single carbon-carbon bond, with para-substituted carboxylic acid groups. This linear and symmetric structure allows for strong intermolecular hydrogen bonding and efficient packing in the solid state. The biphenyl unit is known for its high thermal resistance, making BPTA a favored monomer for high-performance polymers where stability at elevated temperatures is paramount.[1]
2,5-Dihydroxyterephthalaldehyde (DHTA) is a benzene ring functionalized with two hydroxyl and two aldehyde groups. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can contribute to its stability. This molecule serves as a crucial building block for COFs, where its geometry directs the formation of crystalline, porous networks.[2]
Comparative Thermal Performance: Insights from Experimental Data
Direct, head-to-head experimental data on the thermal decomposition of the unpolymerized BPTA and DHTA monomers is not extensively available in the public domain. Safety Data Sheets for both compounds do not specify precise decomposition temperatures but indicate stability under normal conditions.[3][4] However, a powerful way to assess their relative contribution to thermal stability is to analyze the performance of the materials synthesized from them.
Thermogravimetric Analysis (TGA) is the standard method for this evaluation, measuring the change in mass of a substance as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The data clearly shows that both BPTA and DHTA are precursors to materials with exceptional thermal stability, often exceeding 400°C.
| Precursor | Material Type | Onset of Decomposition (TGA) | Key Findings & Source |
| BPTA | Zr-based MOF (UiO-67) | ~480 °C | The biphenyl linker imparts high thermal stability to the MOF structure.[5] |
| BPTA | Aromatic Polyester | ~480 °C | Polymers based on biphenyl dicarboxylic acid exhibit excellent thermal stability, suitable for high-temperature applications.[6] |
| DHTA | Porphyrin-based COF | >400 °C (stable up to) | The COF demonstrates significant thermal stability, retaining its structure at high temperatures.[2][7] |
| DHTA | Triazine-based COF | ~518 °C | COFs synthesized via mechanochemical methods using DHTA show remarkable thermal stability.[8] |
This comparative data, while indirect, strongly suggests that both monomers are capable of forming covalent bonds within larger frameworks that are highly resistant to thermal degradation. The rigid, aromatic nature of both BPTA and DHTA is fundamental to achieving these high decomposition temperatures in the resulting polymers and frameworks.
Structure-Property Relationships: Why They Are So Stable
The exceptional thermal stability imparted by BPTA and DHTA can be attributed to several key molecular features:
-
Aromaticity and Rigidity : The core structures of both molecules are composed of benzene rings, which are inherently stable due to electron delocalization. This rigidity minimizes vibrational modes that can lead to bond cleavage at high temperatures.
-
Strong Covalent Bonds : When polymerized, these monomers form robust covalent bonds (e.g., ester or imine linkages) that require significant energy to break.
-
Intermolecular Forces : In the case of BPTA-based polymers and MOFs, the linear structure allows for strong intermolecular forces, such as pi-pi stacking and hydrogen bonding, which further stabilize the material.[1]
-
Network Formation : DHTA's geometry is ideal for forming highly cross-linked 2D or 3D covalent organic frameworks. This extensive network of strong covalent bonds distributes thermal energy efficiently, preventing localized decomposition.[2]
The logical flow from monomer structure to polymer stability is a cornerstone of materials science. The diagram below illustrates this relationship for both BPTA and DHTA.
Caption: From Monomer to Macromolecule: Stability Pathways.
Experimental Protocols for Thermal Stability Assessment
To ensure scientific integrity, the methods used to determine thermal stability must be robust and reproducible. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques in this field.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the thermal stability and decomposition profile of a material.
Objective: To determine the temperature at which a material begins to decompose and to quantify its mass loss as a function of temperature.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample (BPTA, DHTA, or the derived polymer/framework) into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is often determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
Caption: Standard TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)
DSC is used to measure heat flow associated with thermal transitions in a material, such as melting, crystallization, and glass transitions. For these highly stable aromatic compounds, the primary event of interest before decomposition is often melting.
Objective: To determine the melting point (Tm) and enthalpy of fusion of crystalline materials like BPTA.
Step-by-Step Methodology:
-
Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting range.
-
Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Conclusion and Outlook
Both Biphenyl-4,4'-dicarboxylic acid and 2,5-dihydroxyterephthalaldehyde are exemplary building blocks for the creation of materials with outstanding thermal stability. While direct TGA/DSC data on the monomers is limited, the performance of the polymers, MOFs, and COFs derived from them consistently demonstrates decomposition temperatures well above 400 °C.
-
BPTA is an excellent choice for creating linear, high-performance polymers and MOFs where rigidity and thermal stability are critical. Its symmetric and robust biphenyl core provides a solid foundation for materials used in demanding environments.
-
DHTA is a premier synthon for constructing highly porous and crystalline covalent organic frameworks. The extensive and robust covalent networks it forms are responsible for the exceptional thermal stability observed in these materials.
The choice between BPTA and DHTA will ultimately depend on the desired final architecture and application. For linear polymers and certain framework topologies, BPTA is a well-established and reliable option. For the construction of highly ordered, porous organic networks with exceptional stability, DHTA provides a powerful and versatile platform. Future research providing direct thermal analysis of these monomers would be invaluable for a more complete understanding and direct comparison of their intrinsic stabilities.
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- Biphenyl-4,4'-dicarboxylic acid 787-70-2 wiki. (n.d.).
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- Safety Data Sheet: 2,5-Dihydroxyterephthalic acid. (n.d.).
- Bifunctional Covalent Organic Frameworks with Two Dimensional Organocatalytic Micropores Supporting Information. (n.d.).
- Tuning interlayer stacking of 2D covalent organic frameworks for high-resolution separation of C8 aromatic isomers. (2024). Talanta, 282, 127012.
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- Stability and Degradation Mechanisms of Metal-Organic Frameworks Containing the Zr6O4(OH)4 Secondary Building Unit. (2013).
- Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. (2019). Polymer Chemistry, 10(28), 3894-3902.
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Safety Operating Guide
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde proper disposal procedures
Introduction: The Dual-Reactivity Hazard
As researchers utilizing 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde (BPTA) —typically for Covalent Organic Framework (COF) synthesis or Click chemistry—you are handling a molecule with "Janus-faced" reactivity. It possesses two aldehyde groups (susceptible to oxidation and polymerization) and two terminal alkyne groups (susceptible to shock-sensitive acetylide formation).
Standard organic waste protocols are insufficient. Dumping BPTA into a general "Organic Waste" drum containing trace copper catalysts or basic residues can create a delayed explosive hazard. This guide provides a self-validating workflow to neutralize these risks before the waste leaves your hood.
Part 1: Hazard Identification & Waste Characterization
Before disposal, you must characterize the specific state of the BPTA. The compound presents distinct hazards based on its functional groups.
Table 1: Functional Group Hazard Analysis
| Functional Moiety | Associated Hazard | Critical Incompatibility | Disposal Risk |
| Terminal Alkyne (-C≡CH) | Explosive Acetylides: Protons are acidic (pKa ~25). Reacts with Cu(I), Ag(I), Hg(II) to form shock-sensitive solids. | Heavy Metals: Copper tubing, silver salts, brass fittings. | Formation of explosive residue in waste lines or drums. |
| Propargyl Ether (-O-CH2-C≡) | Peroxide Formation: Ether linkages adjacent to unsaturation can form peroxides upon prolonged air exposure. | Distillation/Heat: Do not concentrate old solutions without testing. | Explosion during thermal treatment (incineration). |
| Aldehyde (-CHO) | Sensitizer & Reductant: Auto-oxidation to carboxylic acids; polymerization in strong base. | Strong Bases / Oxidizers: NaOH, KOH, Nitric Acid. | Exothermic polymerization or fire in waste container. |
Part 2: Pre-Disposal Stabilization Protocol
This protocol is a self-validating system . You must prove the waste is stable before packaging.
Step 1: The Peroxide Validation (For Solutions Only)
If BPTA has been stored in solution (THF, Ether, Dioxane) for >6 months, you must test for peroxides before disposal.
-
Test: Use a commercial peroxide test strip (e.g., Quantofix).
-
Threshold:
-
< 10 ppm: Safe for standard disposal.
-
> 10 ppm: Must be quenched. Add Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite to the solution to reduce peroxides before packaging.
-
Step 2: The "Metal-Free" Certification
CRITICAL: You must certify that the waste stream has zero contact with heavy metals.
-
Action: Inspect the waste container. It must be HDPE (High-Density Polyethylene) or Glass .
-
Prohibition: Never use metal cans (steel/aluminum) or containers with brass cap liners.
Step 3: pH Stabilization
Aldehydes can undergo Cannizzaro reactions or polymerization in basic media, generating heat.
-
Action: Check pH of the waste mixture.
-
Adjustment: If pH > 9, neutralize carefully with dilute Acetic Acid to pH 6–8. Do not use strong mineral acids.
Part 3: Segregation & Packaging Logic
The following diagram illustrates the decision logic for segregating BPTA waste. This ensures that incompatible streams (like copper catalysts often used in conjunction with alkynes) do not mix with the BPTA.
Figure 1: Decision matrix for segregating BPTA waste streams to prevent acetylide explosion and peroxide hazards.
Part 4: The Disposal Workflow (Step-by-Step)
Objective: Safe transfer from bench to EHS/Commercial disposal service.
Solid Waste (Pure Compound)
-
Container: Screw-top amber glass jar or wide-mouth HDPE bottle.
-
Labeling:
-
Disposal Path: High-temperature incineration (standard lab pack).
Liquid Waste (Reaction Mixtures)
-
Solvent Compatibility: Ensure the solvent (e.g., DMF, DMSO, THF) is compatible with the waste drum.
-
Segregation: If the reaction used a Copper(I) catalyst (Click chemistry), filter the solution through a scavenger resin (e.g., Thiol-silica) or Celite to remove metal residues before adding the filtrate to the organic waste drum.
-
Why? Dumping soluble copper + BPTA into a 55-gallon drum creates a "time bomb" of copper acetylide at the bottom of the drum.
-
-
Container: Safety can (HDPE). Do not use metal safety cans.
Part 5: Emergency Response (Spill Procedures)
If BPTA is spilled, standard cleanup methods (paper towels) can be dangerous due to the high surface area and flammability.
Table 2: Spill Response Protocol
| Parameter | Protocol | Rationale |
| PPE | Nitrile Gloves (Double gloved), N95 or P100 Respirator, Goggles. | Dust is a severe respiratory irritant; aldehydes are sensitizers. |
| Absorbent | Vermiculite or Diatomaceous Earth . | Inert inorganic materials prevent reaction. Do not use paper towels (cellulose can react/ignite). |
| Decontamination | Wash area with soap and water.[5][6][7] | Do not use bleach (oxidizer reaction with aldehyde). |
| Disposal | Bag absorbent in heavy-duty poly bag. Label as hazardous.[8][9] | Segregate from general trash. |
Part 6: Chemical Compatibility Map
Use this visualization to verify storage and waste partners.
Figure 2: Chemical compatibility map highlighting the critical exclusion of metals.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde Compound Summary. Retrieved from [Link][4]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | 1538579-23-5 [sigmaaldrich.com]
- 3. 2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde | C14H10O4 | CID 102335525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. The Highly Toxic Chemical Propargyl Alcohol | Sinoright [sinoright.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
